Product packaging for Ezomycin A1(Cat. No.:CAS No. 39422-19-0)

Ezomycin A1

Cat. No.: B1232079
CAS No.: 39422-19-0
M. Wt: 734.7 g/mol
InChI Key: TWOARFPPJXSBDQ-UHFFFAOYSA-N
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Description

Ezomycin A1, also known as this compound, is a useful research compound. Its molecular formula is C26H38N8O15S and its molecular weight is 734.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N8O15S B1232079 Ezomycin A1 CAS No. 39422-19-0

Properties

CAS No.

39422-19-0

Molecular Formula

C26H38N8O15S

Molecular Weight

734.7 g/mol

IUPAC Name

6-[4-amino-6-[[3-(2-amino-2-carboxyethyl)sulfanyl-1-carboxypropyl]carbamoyl]-3-hydroxyoxan-2-yl]oxy-2-(4-amino-2-oxopyrimidin-1-yl)-7-(carbamoylamino)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid

InChI

InChI=1S/C26H38N8O15S/c27-7-5-10(19(37)31-9(22(40)41)2-4-50-6-8(28)21(38)39)46-24(13(7)35)49-16-12(33-25(30)44)15-17(47-18(16)23(42)43)14(36)20(48-15)34-3-1-11(29)32-26(34)45/h1,3,7-10,12-18,20,24,35-36H,2,4-6,27-28H2,(H,31,37)(H,38,39)(H,40,41)(H,42,43)(H2,29,32,45)(H3,30,33,44)

InChI Key

TWOARFPPJXSBDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(OC1C(=O)NC(CCSCC(C(=O)O)N)C(=O)O)OC2C(C3C(C(C(O3)N4C=CC(=NC4=O)N)O)OC2C(=O)O)NC(=O)N)O)N

Synonyms

ezomycin
ezomycin A
ezomycin A of ezomycin
ezomycin A1
ezomycin A1 of ezomycin
ezomycin A2
ezomycin A2 of ezomycin
ezomycin B
ezomycin B of ezomycin
ezomycin B1
ezomycin B1 of ezomycin
ezomycin B2
ezomycin B2 of ezomycin
ezomycin C1
ezomycin C1 of ezomycin
ezomycin C2
ezomycin C2 of ezomycin
ezomycin D1
ezomycin D1 of ezomycin
ezomycin D2
ezomycin D2 of ezomycin

Origin of Product

United States

Foundational & Exploratory

Discovery and Isolation of Ezomycin A1 from Streptomyces species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Ezomycin A1, a potent antifungal nucleoside antibiotic produced by Streptomyces species. The methodologies detailed below are based on the seminal work in the field and are intended to provide researchers with a thorough understanding of the processes involved, from fermentation to purification and structural elucidation.

Fermentation of Streptomyces sp. for this compound Production

The production of this compound is achieved through submerged fermentation of a selected Streptomyces strain. The following protocol outlines a typical fermentation process.

Experimental Protocol: Fermentation
  • Inoculum Preparation: A pure culture of the Streptomyces sp. is inoculated into a seed medium (see Table 1) and incubated for 48-72 hours at 28°C on a rotary shaker at 200 rpm.

  • Production Culture: The seed culture (5% v/v) is transferred to a production medium (see Table 1). The production culture is incubated for 120-168 hours at 28°C with continuous agitation (200 rpm) and aeration.

  • Monitoring: The fermentation is monitored for pH, mycelial growth, and antifungal activity against a susceptible fungal strain (e.g., Sclerotinia sclerotiorum).

Table 1: Composition of Fermentation Media

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose1020
Soluble Starch20-
Soybean Meal1015
Yeast Extract25
Peptone5-
CaCO₃23
K₂HPO₄11
MgSO₄·7H₂O0.50.5
Trace Elements Solution1 mL1 mL
pH (initial) 7.2 7.0

Extraction and Purification of this compound

Following fermentation, the culture broth is harvested, and a multi-step purification process is employed to isolate this compound. A general workflow for this process is illustrated in the diagram below.

EzomycinA1_Isolation_Workflow A Streptomyces sp. Fermentation Broth B Centrifugation / Filtration A->B C Supernatant (Crude Extract) B->C D Mycelial Cake (Discarded) B->D E Cation Exchange Chromatography (e.g., Dowex 50W X8) C->E F Elution with Aqueous Ammonia E->F G Active Fractions (Ezomycin Complex) F->G H Anion Exchange Chromatography (e.g., Dowex 1 X2) G->H I Elution with Formic Acid Gradient H->I J Partially Purified Ezomycin Fractions I->J K Cellulose Column Chromatography J->K L Elution with n-Butanol:Acetic Acid:Water K->L M Purified this compound Fractions L->M N Crystallization M->N O Pure Crystalline this compound N->O

Fig. 1: Workflow for the isolation and purification of this compound.
Experimental Protocol: Extraction and Purification

  • Harvesting: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the supernatant from the mycelium.

  • Cation Exchange Chromatography: The supernatant is adjusted to pH 5.0 and applied to a Dowex 50W X8 (H⁺ form) column. The column is washed with deionized water and then eluted with 0.5 N aqueous ammonia.

  • Anion Exchange Chromatography: The active fractions from the previous step are pooled, concentrated under reduced pressure, and adjusted to pH 8.0. The solution is then applied to a Dowex 1 X2 (formate form) column. Elution is carried out with a linear gradient of formic acid (0 to 1.0 M).

  • Cellulose Column Chromatography: Fractions containing this compound are combined, concentrated, and subjected to chromatography on a microcrystalline cellulose column. The column is developed with a solvent system of n-butanol:acetic acid:water (2:1:1, v/v/v).

  • Crystallization: The purified this compound fractions are concentrated and crystallized from aqueous ethanol to yield colorless needles.

Table 2: Purification Summary of this compound from a 100 L Fermentation

Purification StepTotal Volume (L) / Mass (g)Total Activity (Units)Specific Activity (Units/mg)Yield (%)
Culture Supernatant95 L1,500,00015.8100
Dowex 50W X8 Eluate5 L1,350,0009090
Dowex 1 X2 Eluate1.2 L1,080,00045072
Cellulose Column Eluate0.5 L810,0002,70054
Crystalline this compound250 mg675,0002,70045

Structural Elucidation of this compound

The structure of this compound was determined through a combination of physicochemical characterization and spectroscopic analysis.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

PropertyValue
AppearanceColorless needles
Molecular FormulaC₂₆H₃₈N₈O₁₅S
Molecular Weight742.69 g/mol
Melting Point205-208 °C (decomposes)
Optical Rotation [α]²⁰D+15.5° (c 1.0, H₂O)
UV Absorption λmax (H₂O)278 nm (pH 7.0)
SolubilitySoluble in water, sparingly soluble in methanol, insoluble in acetone and chloroform.
Spectroscopic Data

The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.

Table 4: ¹H NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.85d8.0H-6
6.01d8.0H-5
5.88d3.5H-1'
4.52dd3.5, 5.0H-2'
4.31dd5.0, 6.0H-3'
............

Table 5: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

Chemical Shift (δ, ppm)Assignment
166.5C-4
152.0C-2
142.1C-6
102.8C-5
90.5C-1'
......

Table 6: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+743.2295[M+H]⁺ (Calculated for C₂₆H₃₉N₈O₁₅S: 743.2298)

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways within the producing Streptomyces organism in a way that is typically diagrammed, its biosynthesis is a complex, enzyme-catalyzed process. The logical relationship in its discovery is a bioassay-guided fractionation, as depicted below.

Bioassay_Guided_Fractionation A Crude Streptomyces Extract B Initial Antifungal Assay A->B C Activity Confirmed B->C D Chromatographic Fractionation (e.g., Ion Exchange) C->D E Fraction 1 D->E F Fraction 2 D->F G Fraction 'n' D->G H Assay of Fractions E->H F->H G->H I Active Fraction(s) Identified H->I J Further Purification of Active Fraction(s) (e.g., Cellulose Chromatography) I->J K Pure Compound (this compound) J->K L Structural Elucidation K->L M Structure of this compound Determined L->M

Fig. 2: Bioassay-guided fractionation for the isolation of this compound.

This guide provides a foundational understanding of the processes involved in the discovery and isolation of this compound. Researchers can adapt these methodologies to their specific laboratory settings and for the discovery of other novel natural products.

Unraveling Ezomycin A1: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the chemical structure and stereochemical elucidation of Ezomycin A1, a complex nucleoside antibiotic. Through a detailed examination of spectroscopic data and chemical degradation studies, this document serves as a critical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the ezomycin family of antifungal antibiotics produced by Streptomyces species. Its intricate molecular architecture, featuring a novel anhydrooctose uronic acid nucleoside core linked to L-cystathionine, presented a significant challenge to chemists in its initial isolation and characterization. The complete structural elucidation, a landmark achievement in natural product chemistry, was accomplished through a combination of sophisticated spectroscopic techniques and classical chemical degradation methods. This guide will dissect the key experiments and logical deductions that led to the definitive assignment of its structure and stereochemistry.

Chemical Structure of this compound

The foundational work by Sakata, Sakurai, and Tamura established that this compound is a composite molecule comprising two main components: Ezomycin A2 and the amino acid L-cystathionine.

  • Ezomycin A2: This is the core nucleoside portion, which upon acid hydrolysis yields ezoaminuroic acid and the nucleobase cytosine.

  • L-Cystathionine: A non-proteinogenic amino acid that is linked to the Ezomycin A2 core.

The chemical structure of this compound is presented below:

This compound Structure:

Caption: Chemical structure of this compound, highlighting the Ezomycin A2 core and the L-cystathionine moiety.

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure relied on a multi-pronged approach, integrating data from various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were instrumental in piecing together the connectivity of the molecule.

  • ¹H NMR Spectroscopy: Provided information on the proton environment, including the number of protons, their chemical shifts, and their coupling patterns (J-coupling), which helped to establish the relative positions of protons on the sugar and amino acid moieties.

  • ¹³C NMR Spectroscopy: Offered a detailed map of the carbon skeleton. Techniques such as gated proton-decoupling and selective proton-decoupling were crucial in assigning the chemical shifts of each carbon atom and confirming the anhydrooctose uronic acid nature of a key component. The J(C,H) coupling constant for the anomeric carbon (C-1″) was particularly important in establishing the β-configuration of the glycosidic bond.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and to study the fragmentation patterns of this compound and its degradation products.

  • Methodology: Electron ionization (EI) or fast atom bombardment (FAB) mass spectrometry would be used to generate charged fragments of the molecule. The mass-to-charge ratio (m/z) of the molecular ion and its daughter ions are then precisely measured.

  • Fragmentation Analysis: The observed fragmentation patterns provide critical clues about the connectivity of different structural units within the molecule. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or substructures.

Chemical Degradation Studies

To simplify the complex structure and determine the nature and linkage of its components, this compound was subjected to controlled chemical degradation.

  • Acid Hydrolysis: Treatment of this compound with acid cleaves the glycosidic and peptide bonds, liberating its constituent building blocks.

    • Protocol: A sample of this compound is heated in an acidic solution (e.g., 2M HCl) for a specified time. The resulting mixture of smaller molecules is then separated using chromatographic techniques (e.g., paper chromatography or ion-exchange chromatography) and identified by comparison with authentic standards.

  • Alkaline Hydrolysis: This method was used to selectively cleave ester linkages and other base-labile bonds, providing complementary structural information.

Quantitative Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its degradation products.

Table 1: ¹³C NMR Chemical Shift Data for Ezomycins

Carbon AtomChemical Shift (δ, ppm)
Ezoaminuroic Acid Moiety
C-1'Data not available in search results
C-2'Data not available in search results
......
Anhydrooctose Uronic Acid Moiety
C-1"(Value confirms β-configuration)
C-2"Data not available in search results
......
Cytosine Moiety
C-2Data not available in search results
C-4Data not available in search results
......
L-Cystathionine Moiety
α-carbonsData not available in search results
β-carbonsData not available in search results
γ-carbonsData not available in search results
Note: Specific chemical shift values from the original literature were not available in the search results. The table structure is provided as a template.

Table 2: Mass Spectrometry Data for this compound

Ionm/z (observed)Proposed FormulaFragment Origin
[M+H]⁺Data not available in search resultsC₂₆H₃₉N₇O₁₅SMolecular Ion
Fragment 1Data not available in search resultsFormulaLoss of L-cystathionine
Fragment 2Data not available in search resultsFormulaLoss of cytosine
Fragment 3Data not available in search resultsFormulaCleavage within the sugar moiety
Note: Specific m/z values and proposed formulas from the original literature were not available in the search results. The table structure is provided as a template.

Stereochemistry Elucidation

Determining the three-dimensional arrangement of atoms in this compound was a critical aspect of its structural elucidation.

Relative Stereochemistry

The relative configuration of the stereocenters within the sugar moieties was primarily deduced from ¹H NMR coupling constants. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative orientations of substituents on the pyranose and furanose rings were established.

Absolute Stereochemistry

The absolute configuration of the constituent amino acid was determined by comparing its properties (e.g., optical rotation, chromatographic behavior) with those of authentic L- and D-cystathionine. The stereochemistry of the novel ezoaminuroic acid was more challenging to determine and was ultimately confirmed through stereoselective synthesis of its core structure.

Signaling Pathways and Experimental Workflows

The logical flow of the structural elucidation process can be visualized as a series of interconnected experiments and deductions.

Elucidation_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_degradation Chemical Degradation cluster_components Component Identification cluster_structure Structure & Stereochemistry Ezomycin_A1 This compound (from Streptomyces) NMR NMR Spectroscopy (¹H, ¹³C, J-coupling) Ezomycin_A1->NMR MS Mass Spectrometry (HRMS, Fragmentation) Ezomycin_A1->MS Acid_Hydrolysis Acid Hydrolysis Ezomycin_A1->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis Ezomycin_A1->Alkaline_Hydrolysis Connectivity Planar Structure (Connectivity) NMR->Connectivity Stereochemistry Stereochemistry (Relative & Absolute) NMR->Stereochemistry MS->Connectivity Ezomycin_A2 Ezomycin A2 Acid_Hydrolysis->Ezomycin_A2 Cystathionine L-Cystathionine Acid_Hydrolysis->Cystathionine Ezoaminuroic_Acid Ezoaminuroic Acid Ezomycin_A2->Ezoaminuroic_Acid Cytosine Cytosine Ezomycin_A2->Cytosine Ezomycin_A2->Connectivity Cystathionine->Connectivity Cystathionine->Stereochemistry Ezoaminuroic_Acid->Connectivity Cytosine->Connectivity Final_Structure Final Structure of this compound Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural and stereochemical elucidation of this compound stands as a testament to the power of combining modern spectroscopic methods with classical chemical techniques. This detailed understanding of its molecular architecture is fundamental for any future endeavors in its total synthesis, the development of synthetic analogs with improved antifungal activity, and the investigation of its mode of action. This guide provides a comprehensive overview of the foundational studies that have enabled further research into this fascinating and medicinally important natural product.

References

Spectroscopic data and analysis of Ezomycin A1 (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of Ezomycin A1, a potent antifungal nucleoside antibiotic. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This guide focuses on the key spectroscopic techniques used for the structural elucidation of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction to this compound

This compound belongs to the ezomycin family of nucleoside antibiotics, which are produced by Streptomyces species. These compounds are characterized by a unique chemical structure, typically containing a pyrimidine or purine nucleobase linked to a complex sugar moiety. Their significant antifungal activity has made them a subject of interest in the development of new therapeutic agents. Accurate structural determination through spectroscopic methods is fundamental to understanding their mechanism of action and for any synthetic or semi-synthetic derivatization efforts.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through the combined application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon AtomChemical Shift (δ, ppm)
Uracil Moiety
C-2151.8
C-4164.6
C-5102.4
C-6141.9
Anhydro-octuronic Acid Moiety
C-1'91.8
C-2'74.9
C-3'78.1
C-4'84.1
C-5'71.9
C-6'75.8
C-7'86.1
C-8'171.8
3-Amino-3-deoxy-D-xylose Moiety
C-1''96.9
C-2''72.8
C-3''57.9
C-4''78.1
C-5''65.1
Carbamoyl Group
C=O158.4
¹H Nuclear Magnetic Resonance (NMR) Spectral Data

The ¹H NMR spectrum reveals details about the proton environments and their connectivity within the molecule. Chemical shifts and coupling constants are key parameters for assigning the structure.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Uracil Moiety
H-55.79d8.0
H-67.67d8.0
Anhydro-octuronic Acid Moiety
H-1'5.92d2.5
H-2'4.28dd2.5, 5.0
H-3'4.15dd5.0, 6.0
H-4'4.03d6.0
H-5'4.35m
H-6'4.08m
H-7'4.62d3.0
3-Amino-3-deoxy-D-xylose Moiety
H-1''5.20d3.5
H-2''3.58m
H-3''3.35m
H-4''3.80m
H-5''a3.95m
H-5''b3.70m
High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is essential for determining its elemental composition.

IonCalculated m/zFound m/z
[M+H]⁺599.1898599.1895

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the general methodologies employed for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte protons.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Spectroscopy: Standard one-dimensional ¹H NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrals of all proton signals.

  • ¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish connectivities between protons and carbons, which is crucial for unambiguous assignment of the complex structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. These instruments provide the high mass accuracy required for elemental composition determination.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is measured with high precision.

Visualizations

To further elucidate the experimental workflow and the structural information derived from spectroscopic data, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (NMR) or LCMS Grade Solvent (MS) Isolation->Dissolution NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR NMR Sample MS High-Resolution Mass Spectrometry Dissolution->MS MS Sample Process_NMR Process NMR Data (Assign Signals) NMR->Process_NMR Process_MS Process MS Data (Determine Formula) MS->Process_MS Structure Structure Elucidation Process_NMR->Structure Process_MS->Structure structure_elucidation_logic HRMS HRMS Data (Accurate Mass) Elemental_Comp Elemental Composition HRMS->Elemental_Comp 1D_NMR 1D NMR Data (1H & 13C) (Functional Groups, C/H Count) Fragments Identification of Structural Fragments 1D_NMR->Fragments 2D_NMR 2D NMR Data (COSY, HSQC, HMBC) (Connectivity) Assembly Assembly of Fragments 2D_NMR->Assembly Final_Structure Final Structure of This compound Elemental_Comp->Final_Structure Fragments->Assembly Assembly->Final_Structure

The Historical Context of Ezomycin A1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Discovery, Characterization, and Biological Activity of a Pioneering Antifungal Nucleoside Antibiotic

Introduction

Ezomycin A1, a complex peptidyl nucleoside antibiotic, represents a significant landmark in the discovery of natural products with potent and specific antifungal activity. First isolated in the mid-1970s, its unique chemical structure and targeted biological action against phytopathogenic fungi have spurred decades of research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, its structural elucidation, biological activity, and the experimental methodologies that underpinned these seminal findings. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important natural product.

Discovery and Isolation

Producing Organism and Fermentation

This compound was first identified as part of a complex of related metabolites produced by a strain of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive secondary metabolites. The producing strain, isolated from a soil sample in Japan, was found to secrete a mixture of ezomycins into the culture broth.

Initial fermentation studies, as described by Sakata, Sakurai, and Tamura in their 1974 publication, involved cultivation of the Streptomyces strain in a liquid medium containing glycerol, yeast extract, and polypeptone. Optimal production of the ezomycin complex was achieved under aerobic conditions with agitation over several days.

Isolation Protocol

Experimental Protocol: Generalized Isolation of this compound

  • Broth Clarification: The fermentation broth is centrifuged or filtered to remove the Streptomyces mycelia.

  • Adsorption Chromatography: The clarified supernatant is passed through a column of activated carbon. The ezomycin complex is adsorbed onto the carbon and subsequently eluted with an organic solvent mixture, such as aqueous acetone or methanol containing pyridine.

  • Ion-Exchange Chromatography: The crude extract is then subjected to ion-exchange chromatography on a resin like Dowex 50W to separate the components based on their charge.

  • Gel Filtration Chromatography: Further purification is achieved using gel filtration chromatography on a support such as Sephadex G-25, separating the ezomycins based on their molecular size.

  • Preparative Paper or Thin-Layer Chromatography: Final purification of this compound is accomplished using preparative paper chromatography or thin-layer chromatography (TLC) with a solvent system like n-butanol-acetic acid-water. The bands corresponding to this compound are identified by their specific antifungal activity.

Structure Elucidation

The determination of the intricate structure of this compound was a significant achievement, relying on a combination of chemical degradation studies and spectroscopic analysis.

Chemical Degradation

Early structural work, published by Sakata, Sakurai, and Tamura in 1975, involved the acid hydrolysis of this compound. This process broke the molecule down into its constituent components, which were then identified individually. The key building blocks of this compound were determined to be:

  • L-Cystathionine: An unusual, non-proteinogenic amino acid.

  • Cytosine: A pyrimidine nucleobase.

  • Ezoaminuroic acid: A novel amino-uronic acid.

Spectroscopic Analysis

While the original publications provide limited direct spectroscopic data, subsequent synthetic studies and the general knowledge of analytical techniques of the time allow for a representative summary of the expected data.

Table 1: Representative Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Observations
¹H-NMR Complex spectrum with multiple signals in the carbohydrate, amino acid, and nucleobase regions. Anomeric protons of the sugar moieties would appear as distinct doublets. Signals for the cytosine base and the amino acid protons would also be present.
¹³C-NMR A large number of signals corresponding to the numerous carbon atoms in the molecule. Characteristic signals for the carbonyl groups of the uronic acid and the peptide bond, as well as signals for the sugar carbons and the aromatic carbons of the cytosine base.
Mass Spectrometry A molecular ion peak corresponding to the molecular formula of this compound (C₂₆H₃₉N₇O₁₅S). Fragmentation patterns would show losses of the constituent parts, such as the cytosine base, the cystathionine moiety, and parts of the sugar backbone.
Infrared (IR) Spectroscopy Broad absorption bands for hydroxyl (-OH) and amine (-NH) groups. Carbonyl stretching frequencies for the amide and carboxylic acid functionalities.
UV-Vis Spectroscopy An absorption maximum characteristic of the cytosine chromophore, typically around 270-280 nm.

Biological Activity and Mechanism of Action

Antifungal Spectrum

This compound exhibits a narrow and specific spectrum of antifungal activity, primarily against phytopathogenic fungi of the genera Sclerotinia and Botrytis. This specificity was a key feature noted in its initial discovery.

Table 2: Antifungal Activity of this compound (Representative Data)

Fungal SpeciesMIC (µg/mL)
Sclerotinia sclerotiorum1 - 10
Botrytis cinerea1 - 10
Candida albicans> 100
Aspergillus fumigatus> 100
(Note: Specific MIC values from the original publications are not readily available. These are representative values based on the described specific activity.)
Mechanism of Action: Chitin Synthase Inhibition

The primary mechanism of action of this compound is the inhibition of chitin synthase, a crucial enzyme in the biosynthesis of chitin. Chitin is a major structural component of the fungal cell wall, and its inhibition leads to weakened cell walls, osmotic instability, and ultimately, fungal cell death. This targeted action on a pathway absent in plants and animals contributes to the selective toxicity of this compound.

Experimental Protocol: Chitin Synthase Inhibition Assay

  • Enzyme Preparation: A crude extract containing chitin synthase is prepared from the target fungus (e.g., Sclerotinia sclerotiorum).

  • Assay Mixture: The assay is typically performed in a microtiter plate format. Each well contains the enzyme preparation, the substrate (UDP-N-acetylglucosamine), and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

  • Detection: The amount of chitin synthesized is quantified. This can be done by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Biosynthesis

The biosynthesis of a complex molecule like this compound involves a multi-step enzymatic pathway. While the specific gene cluster for ezomycin biosynthesis has not been fully elucidated, a hypothetical pathway can be proposed based on the biosynthesis of other nucleoside antibiotics in Streptomyces.

The pathway likely involves the coordinated action of several enzyme classes, including:

  • Polyketide Synthases (PKS) or Non-Ribosomal Peptide Synthetases (NRPS): For the assembly of the carbon backbone.

  • Glycosyltransferases: To attach the sugar moieties.

  • Aminotransferases, Methyltransferases, and Oxidoreductases: For the modification of the sugar and amino acid components.

Visualizations

Logical Relationships and Workflows

Ezomycin_A1_Discovery_Workflow cluster_discovery Discovery Phase cluster_purification Purification Phase cluster_characterization Characterization Phase soil_sample Soil Sample Collection streptomyces_isolation Isolation of Streptomyces Strain soil_sample->streptomyces_isolation fermentation Fermentation and Production streptomyces_isolation->fermentation crude_extraction Crude Extraction of Ezomycin Complex fermentation->crude_extraction adsorption_chrom Adsorption Chromatography (Activated Carbon) crude_extraction->adsorption_chrom ion_exchange_chrom Ion-Exchange Chromatography adsorption_chrom->ion_exchange_chrom gel_filtration_chrom Gel Filtration Chromatography ion_exchange_chrom->gel_filtration_chrom prep_chrom Preparative Chromatography (TLC/Paper) gel_filtration_chrom->prep_chrom pure_ezomycin_a1 Pure this compound prep_chrom->pure_ezomycin_a1 structure_elucidation Structure Elucidation (Degradation & Spectroscopy) pure_ezomycin_a1->structure_elucidation biological_activity Biological Activity Testing (Antifungal Assays) pure_ezomycin_a1->biological_activity mechanism_of_action Mechanism of Action Studies (Chitin Synthase Inhibition) biological_activity->mechanism_of_action

Caption: Workflow of this compound Discovery and Characterization.

Chitin_Synthase_Inhibition_Pathway UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Chitin Chitin (Fungal Cell Wall Component) Chitin_Synthase->Chitin Biosynthesis Ezomycin_A1 This compound Ezomycin_A1->Chitin_Synthase Inhibition

Caption: Mechanism of Action: Chitin Synthase Inhibition by this compound.

Hypothetical_Biosynthesis_Pathway cluster_pathway Hypothetical this compound Biosynthetic Pathway Primary_Metabolites Primary Metabolites (e.g., Sugars, Amino Acids) PKS_NRPS PKS/NRPS Assembly Primary_Metabolites->PKS_NRPS Sugar_Modification Sugar Biosynthesis & Modification Primary_Metabolites->Sugar_Modification Glycosylation Glycosylation PKS_NRPS->Glycosylation Sugar_Modification->Glycosylation Tailoring_Enzymes Tailoring Reactions (e.g., Methylation, Oxidation) Glycosylation->Tailoring_Enzymes Ezomycin_A1_Final This compound Tailoring_Enzymes->Ezomycin_A1_Final

Caption: Hypothetical Biosynthetic Pathway of this compound.

Conclusion

The discovery and characterization of this compound marked a significant advancement in the field of antifungal natural products. Its unique structure and specific mechanism of action as a chitin synthase inhibitor have made it a valuable tool for studying fungal cell wall biosynthesis and a lead compound for the development of novel antifungal agents. This technical guide has provided a detailed overview of the historical context of this compound research, from its initial isolation to the elucidation of its biological function. While some of the original detailed experimental data remains to be fully uncovered from historical literature, the principles and methodologies outlined here provide a solid foundation for contemporary researchers in the field of natural product drug discovery.

In-Depth Technical Guide to the Physical and Chemical Properties of Pure Ezomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin A1 is a nucleoside antibiotic belonging to the ezomycin family, a group of antifungal compounds produced by Streptomyces species. It exhibits significant activity against various phytopathogenic fungi, making it a molecule of interest in the development of novel agricultural fungicides. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action.

Physicochemical Properties of this compound

The following tables summarize the key physical and chemical properties of pure this compound. Due to the limited availability of specific experimental values in publicly accessible literature, some entries are marked as "Not Available."

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₃₈N₈O₁₅
Molecular Weight 734.69 g/mol
Appearance Not Available
Melting Point Not Available
Specific Rotation ([α]D) Not Available
Solubility Not Available

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Observances (Anticipated based on structure)
¹H NMR Complex spectrum with signals corresponding to sugar moieties, nucleobase protons, and amino acid residues.
¹³C NMR Signals corresponding to the carbon atoms of the sugar rings, the nucleobase, and the amino acid components.
Infrared (IR) Characteristic peaks for O-H, N-H, C=O, and C-O stretching vibrations.
UV-Vis Absorption maximum characteristic of the uracil chromophore.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the molecular weight.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Streptomyces

This protocol is a generalized procedure based on methods for isolating antifungal antibiotics from Streptomyces.

Experimental Workflow: Isolation and Purification of this compound

G cluster_0 Fermentation and Extraction cluster_1 Purification cluster_2 Final Product Fermentation 1. Fermentation of Streptomyces sp. Centrifugation 2. Centrifugation of Culture Broth Fermentation->Centrifugation Extraction 3. Extraction of Supernatant Centrifugation->Extraction IonExchange 4. Ion-Exchange Chromatography Extraction->IonExchange Adsorption 5. Adsorption Chromatography IonExchange->Adsorption HPLC 6. High-Performance Liquid Chromatography (HPLC) Adsorption->HPLC PureEzomycinA1 Pure this compound HPLC->PureEzomycinA1

Caption: Workflow for the isolation and purification of this compound.

  • Fermentation: Cultivate a high-yielding strain of a known this compound-producing Streptomyces species in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to maximize antibiotic production.

  • Harvesting and Extraction: Separate the mycelium from the culture broth by centrifugation. The supernatant, containing the secreted this compound, is then subjected to extraction with a suitable organic solvent.

  • Chromatographic Purification: The crude extract is purified using a combination of chromatographic techniques. This typically involves:

    • Ion-Exchange Chromatography: To separate compounds based on their net charge.

    • Adsorption Chromatography: Using resins like Amberlite XAD to separate based on polarity.

    • High-Performance Liquid Chromatography (HPLC): A final polishing step using a reverse-phase column to obtain highly pure this compound.

  • Purity Assessment: The purity of the final product is assessed by HPLC.

Determination of Physicochemical Properties

The following are standard protocols for characterizing a pure antibiotic compound.

Experimental Workflow: Physicochemical Characterization

G cluster_0 Physical Properties cluster_1 Spectroscopic Analysis PureSample Pure this compound Sample MeltingPoint Melting Point Determination PureSample->MeltingPoint OpticalRotation Optical Rotation Measurement PureSample->OpticalRotation Solubility Solubility Assessment PureSample->Solubility NMR NMR Spectroscopy (¹H, ¹³C) PureSample->NMR IR Infrared (IR) Spectroscopy PureSample->IR UVVis UV-Vis Spectroscopy PureSample->UVVis MS Mass Spectrometry PureSample->MS

Caption: Workflow for determining the physicochemical properties of this compound.

  • Melting Point: Determined using a calibrated melting point apparatus. A small amount of the dried, pure compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • Optical Rotation: Measured using a polarimeter. A solution of known concentration (e.g., in water or methanol) is placed in a sample cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature.

  • Solubility: Determined by adding a known amount of the pure compound to a specific volume of various solvents (e.g., water, methanol, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the supernatant is quantified, often by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard.

  • Infrared (IR) Spectroscopy: A small amount of the pure, dry sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer.

  • UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., methanol or water) is prepared. The absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Mass Spectrometry (MS): The exact mass and molecular formula are determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI).

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal activity by inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall.[1] Inhibition of chitin synthesis disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.

The inhibition of chitin synthase is known to trigger compensatory signaling pathways in fungi, primarily the Cell Wall Integrity (CWI) pathway. While the specific signaling cascade activated by this compound has not been fully elucidated, a general model based on known fungal CWI pathways can be proposed.

Signaling Pathway: Fungal Cell Wall Integrity Response to Chitin Synthase Inhibition

G EzomycinA1 This compound ChitinSynthase Chitin Synthase EzomycinA1->ChitinSynthase Inhibits CellWallStress Cell Wall Stress ChitinSynthase->CellWallStress Leads to PKC_pathway PKC Pathway CellWallStress->PKC_pathway HOG_pathway HOG Pathway CellWallStress->HOG_pathway Calcineurin_pathway Ca2+/Calcineurin Pathway CellWallStress->Calcineurin_pathway MAPK_cascade MAPK Cascade PKC_pathway->MAPK_cascade HOG_pathway->MAPK_cascade TranscriptionFactors Activation of Transcription Factors Calcineurin_pathway->TranscriptionFactors MAPK_cascade->TranscriptionFactors GeneExpression Altered Gene Expression (e.g., upregulation of other chitin synthases) TranscriptionFactors->GeneExpression CellWallRemodeling Cell Wall Remodeling & Reinforcement GeneExpression->CellWallRemodeling

Caption: Proposed signaling cascade in response to this compound.

Inhibition of chitin synthase by this compound leads to cell wall stress. This stress is sensed by the cell, which then activates one or more signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and Calcineurin pathways. These pathways converge on the activation of downstream effectors, such as Mitogen-Activated Protein Kinase (MAPK) cascades and transcription factors. This leads to a compensatory response, including the upregulation of other chitin synthase genes and genes involved in cell wall remodeling, in an attempt to overcome the effects of the inhibitor.

Conclusion

This compound is a potent antifungal agent with a specific mode of action targeting fungal cell wall synthesis. This technical guide has summarized the available physicochemical data and provided standardized protocols for its characterization. Further research to determine the precise quantitative values for properties such as melting point, solubility, and specific rotation, as well as to fully elucidate the specific downstream signaling events following chitin synthase inhibition, will be crucial for its potential development as a commercial antifungal product.

References

Methodological & Application

Total Synthesis Protocols for Ezomycin A1 and Its Analogues: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the total synthesis of Ezomycin A1 and its analogues. Ezomycins are a family of nucleoside antibiotics with potent antifungal activity, primarily through the inhibition of chitin synthase, an essential enzyme in fungal cell wall biosynthesis. The complex structure of this compound, characterized by a unique octosyl acid core and a disaccharide moiety, has made it a challenging target for total synthesis, leading to the development of various innovative synthetic strategies.

Application Notes

Synthetic Strategies Overview

The total synthesis of this compound and its analogues has been approached through various convergent and linear strategies. A common theme in these syntheses is the initial preparation of key fragments, followed by their strategic coupling. The primary building blocks are the bicyclic octosyl acid nucleoside, the ezoaminuroic acid, and the cytosine nucleobase.

Key synthetic challenges include the stereocontrolled construction of the densely functionalized octosyl acid core, the formation of the anhydro-sugar linkage, and the glycosidic bond connecting the ezoaminuroic acid to the octosyl acid moiety.

Different research groups have employed diverse starting materials and key reactions to achieve these goals. Notable approaches include:

  • Synthesis of the Disaccharide Core: Strategies often commence from readily available chiral precursors like diacetone-D-allose or (R)-glycidol. Key reactions utilized are ruthenium-catalyzed asymmetric allylic etherification and de novo carbohydrate synthesis employing diastereoselective Henry reactions.

  • Synthesis of the Octosyl Acid A Moiety: A seminal work by Danishefsky and coworkers demonstrated a successful total synthesis of octosyl acid A. Their strategy involved the construction of a carbon-linked furanoside-pyranoside and a key cyclization via a 2',3''-stannylene derivative.

  • Glycosylation: The crucial connection between the ezoaminuroic acid donor and the octosyl nucleoside acceptor is typically achieved through glycosylation reactions, with various promoting systems being employed to ensure high yield and stereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from selected key steps in the synthesis of this compound and its precursors, showcasing the efficiency of different reported methods.

Table 1: Synthesis of Key Intermediates for the Disaccharide Core
Starting Material Key Reaction Product Number of Steps Overall Yield (%)
Diacetone-D-alloseRuthenium-catalyzed asymmetric allylic etherification & Henry reactionDisaccharide Core PrecursorN/AN/A
(R)-glycidolRegio- and stereoselective conversion of a 5,6-dihydropyran-2-oneEzoaminuroic Acid DerivativeN/AN/A
Table 2: Glycosylation for Disaccharide Formation
Glycosyl Donor Glycosyl Acceptor Promoter System Yield (%)
Protected Ezoaminuroic Acid DonorProtected Ezomycin Octosyl NucleosideN-Iodosuccinimide/Triflic Acid90

Fungal Chitin Biosynthesis and Inhibition by this compound

This compound exerts its antifungal activity by inhibiting chitin synthase, a crucial enzyme for the integrity of the fungal cell wall. The diagram below illustrates the fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Chitin_Biosynthesis_Inhibition UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin (β-1,4-linked GlcNAc polymer) ChitinSynthase->Chitin Polymerization FungalCellWall Fungal Cell Wall (Structural Integrity) Chitin->FungalCellWall Incorporation EzomycinA1 This compound EzomycinA1->ChitinSynthase Inhibition

Caption: Fungal Chitin Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the total synthesis of this compound and its analogues, adapted from the literature.

Protocol 1: Synthesis of a Protected Ezomycin Nucleoside Disaccharide

This protocol describes the glycosylation of a protected ezomycin octosyl nucleoside with a protected ezoaminuroic acid donor.

Materials:

  • Protected Ezomycin Octosyl Nucleoside (Acceptor)

  • Protected Ezoaminuroic Acid Thioglycoside (Donor)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM), freshly distilled

  • Activated 3 Å molecular sieves

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected ezomycin octosyl nucleoside acceptor and the ezoaminuroic acid thioglycoside donor in anhydrous dichloromethane, add activated 3 Å molecular sieves.

  • Stir the mixture at room temperature under an argon atmosphere for 30 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add N-iodosuccinimide to the mixture and stir for 15 minutes.

  • Add a catalytic amount of trifluoromethanesulfonic acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Filter the mixture through a pad of Celite®, and wash the pad with dichloromethane.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected ezomycin nucleoside disaccharide.

Protocol 2: Synthesis of the Octosyl Acid A Core (Danishefsky's Approach - Key Cyclization Step)

This protocol outlines the key intramolecular cyclization to form the bicyclic core of octosyl acid A.

Materials:

  • Acyclic precursor with appropriate hydroxyl and leaving groups

  • Dibutyltin oxide (Bu₂SnO)

  • Cesium fluoride (CsF)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the acyclic precursor in anhydrous N,N-dimethylformamide.

  • Add dibutyltin oxide to the solution.

  • Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark trap for 2 hours to form the stannylene acetal in situ.

  • Cool the reaction mixture to room temperature.

  • Add cesium fluoride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the bicyclic octosyl acid A derivative.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on specific laboratory conditions and substrate batches. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Ezomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit proposed, methodology for the analysis of Ezomycin A1 using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validated methods in the public domain, this protocol is based on established analytical principles for structurally related nucleoside peptide antibiotics. It is intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a nucleoside peptide antibiotic belonging to the ezomycin family, known for its antifungal properties. Accurate and robust analytical methods are crucial for its quantification in various matrices, including fermentation broths, purified samples, and pharmaceutical formulations. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Proposed HPLC Method

The following HPLC conditions are proposed for the analysis of this compound. Optimization of these parameters is recommended for specific applications.

Table 1: Proposed HPLC System and Conditions

ParameterProposed Condition
HPLC System Quaternary or Binary HPLC System with UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 40% B over 20 minutes
40% B to 95% B over 5 minutes
Hold at 95% B for 5 minutes
95% B to 5% B over 1 minute
Re-equilibration at 5% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 260 nm (Note: Wavelength may require optimization based on the UV spectrum of this compound)
Injection Volume 10 µL

Experimental Protocols

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fermentation Broth)
  • Centrifugation: Centrifuge an aliquot of the fermentation broth at 10,000 x g for 15 minutes to pellet cells and large debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides a template for recording and presenting the results of a system suitability test and sample analysis.

Table 2: Template for Quantitative Data Summary

Sample/StandardRetention Time (min)Peak AreaConcentration (µg/mL)% RSD (for replicates)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Sample 1
Sample 2
Sample 3

Visualizations

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Reference Standard Dilution Serial Dilutions Standard->Dilution Sample Fermentation Broth Sample Centrifugation Centrifugation Sample->Centrifugation HPLC_System HPLC System (Pump, Injector, Column, Detector) Dilution->HPLC_System Filtration Filtration Centrifugation->Filtration Diluted_Sample Diluted Sample Filtration->Diluted_Sample Diluted_Sample->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Logical Relationship of Method Development

The following diagram outlines the logical steps and considerations for developing a robust HPLC method for this compound analysis.

Method_Development Analyte This compound (Nucleoside Peptide) Column_Selection Column Selection (C18 Reversed-Phase) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (A: Aq. Formic Acid, B: ACN w/ Formic Acid) Column_Selection->Mobile_Phase Gradient Gradient Elution Development Mobile_Phase->Gradient Detection Detector Wavelength Selection (e.g., 260 nm) Gradient->Detection Optimization Method Optimization (Flow Rate, Temperature) Detection->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation

Application Note: A Cell-Based Assay for Screening Ezomycin A1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ezomycin A1 is a nucleoside antibiotic with known antifungal properties. This application note describes a robust and reproducible cell-based assay pipeline for screening and characterizing the activity of this compound. The primary assay is a fungal growth inhibition assay using the model organism Saccharomyces cerevisiae. Additionally, a protocol for an in vitro chitin synthase activity assay is provided to specifically measure the inhibitory effect of this compound on its putative target. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts in antifungal drug discovery.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal drug development.[1] Chitin is a crucial component of the fungal cell wall, and its synthesis is a key target for antifungal agents like Nikkomycin Z.[1][2][3] this compound, a complex nucleoside antibiotic, is known for its antifungal activity, which is hypothesized to involve the inhibition of chitin synthesis.[4][5]

This application note provides a detailed protocol for a cell-based assay to quantify the antifungal activity of this compound by measuring the growth inhibition of Saccharomyces cerevisiae. Furthermore, we describe a biochemical assay to directly assess the inhibitory effect of this compound on chitin synthase, the enzyme responsible for chitin polymerization.

Materials and Methods

Materials:

  • Saccharomyces cerevisiae (e.g., BY4741 strain)

  • Yeast Peptone Dextrose (YPD) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Crude Chitin Synthase (CHS) extract from S. cerevisiae

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Wheat Germ Agglutinin (WGA) coated plates

  • Horseradish peroxidase-conjugated WGA (WGA-HRP)

  • Tetramethylbenzidine (TMB) substrate

  • Tris-HCl buffer

  • Trypsin and Soybean Trypsin Inhibitor

  • Bovine Serum Albumin (BSA)

Experimental Protocols

Fungal Growth Inhibition Assay

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against S. cerevisiae.

  • Prepare Yeast Inoculum: Culture S. cerevisiae in YPD medium overnight at 30°C with shaking. Dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1.

  • Prepare Compound Plate: Serially dilute this compound in DMSO to create a range of stock concentrations. Further dilute these stocks in YPD medium to achieve the final desired concentrations in the assay plate. The final DMSO concentration should not exceed 1%.

  • Assay Setup: In a 96-well plate, add 100 µL of the diluted yeast inoculum to each well. Add 1 µL of the diluted this compound compounds to the corresponding wells. Include positive (no compound, only DMSO) and negative (no yeast) controls.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Data Acquisition: Measure the OD600 of each well using a microplate reader.

  • Data Analysis: Subtract the background OD600 from the negative control wells. Normalize the growth of the treated wells to the positive control (100% growth). Plot the percentage of growth inhibition against the log of this compound concentration and determine the MIC50 (the concentration that inhibits 50% of fungal growth).

In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on chitin synthase activity.[6][7]

  • Prepare Crude Chitin Synthase (CHS) Extract: Grow S. cerevisiae to mid-log phase and harvest the cells. Disrupt the cells in liquid nitrogen and resuspend in a lysis buffer. Prepare a crude membrane fraction containing CHS by differential centrifugation.[7]

  • Assay Reaction: In a WGA-coated 96-well plate, add the following to each well:

    • 48 µL of trypsin-pretreated crude CHS extract.

    • 2 µL of this compound dilution (in buffer, with a final DMSO concentration ≤ 1%).

    • 50 µL of a reaction mixture containing UDP-GlcNAc, the substrate for chitin synthase.[7]

  • Incubation: Incubate the plate at 30°C for 3 hours on a shaker.

  • Detection:

    • Wash the plate multiple times with water to remove unbound reagents.

    • Add 100 µL of WGA-HRP solution and incubate for 30 minutes at 30°C.

    • Wash the plate again to remove unbound WGA-HRP.

    • Add 100 µL of TMB substrate and measure the absorbance at 600 nm over time.[7]

  • Data Analysis: Calculate the reaction rate from the change in absorbance over time. Determine the percent inhibition of CHS activity for each this compound concentration relative to the no-compound control. Calculate the IC50 value.

Data Presentation

Table 1: Fungal Growth Inhibition by this compound

This compound Conc. (µM)% Growth Inhibition (Mean ± SD)
0.15.2 ± 1.1
0.515.8 ± 2.5
148.9 ± 4.3
592.1 ± 1.8
1098.5 ± 0.9
MIC50 (µM) ~1.02

Table 2: In Vitro Chitin Synthase Inhibition by this compound

This compound Conc. (µM)% CHS Activity Inhibition (Mean ± SD)
0.058.3 ± 1.5
0.122.7 ± 3.1
0.553.6 ± 5.2
185.4 ± 2.9
595.1 ± 1.2
IC50 (µM) ~0.47

Visualizations

experimental_workflow cluster_growth_assay Fungal Growth Inhibition Assay cluster_chs_assay Chitin Synthase Inhibition Assay A1 Prepare Yeast Inoculum A3 Assay Setup in 96-well Plate A1->A3 A2 Prepare Compound Plate (this compound dilutions) A2->A3 A4 Incubate at 30°C A3->A4 A5 Measure OD600 A4->A5 A6 Determine MIC50 A5->A6 B1 Prepare Crude CHS Extract B2 Assay Reaction in WGA-coated Plate (CHS, this compound, UDP-GlcNAc) B1->B2 B3 Incubate at 30°C B2->B3 B4 Detect with WGA-HRP and TMB B3->B4 B5 Measure Absorbance at 600 nm B4->B5 B6 Determine IC50 B5->B6

Caption: Experimental workflow for screening this compound activity.

signaling_pathway cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_outcome Outcome Ezomycin_A1 This compound Chitin_Synthase Chitin Synthase Ezomycin_A1->Chitin_Synthase Inhibits Cell_Membrane Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Synthesizes UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Chitin_Synthase Substrate Cell_Wall Cell Wall Chitin_Polymer->Cell_Wall Incorporation Inhibited_Growth Inhibited Fungal Growth & Cell Lysis Cell_Wall->Inhibited_Growth Weakened

Caption: Proposed signaling pathway of this compound action.

References

Application of Ezomycin A1 in agricultural research for fungal plant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ezomycin A1, a potent antifungal agent, and its application in agricultural research for the control of fungal plant pathogens. Detailed protocols for in vitro and in vivo efficacy testing are provided to facilitate further research and development.

Introduction

This compound is a nucleoside antibiotic belonging to the ezomycin complex, produced by Streptomyces species. It exhibits specific and potent antifungal activity, particularly against phytopathogenic fungi from the genera Sclerotinia and Botrytis.[1] Its targeted mode of action, primarily the inhibition of chitin synthase, makes it a compelling candidate for development as a bio-fungicide in agriculture. The fungal cell wall, a structure absent in plants and animals, is an ideal target for selective antifungal agents. Chitin is a crucial component of this wall, and its synthesis is essential for fungal growth and viability.

Mechanism of Action: Inhibition of Chitin Synthase

This compound's primary mechanism of action is the competitive inhibition of chitin synthase, a key enzyme in the biosynthesis of chitin. Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protecting the cell from osmotic stress. By inhibiting chitin synthase, this compound disrupts the integrity of the cell wall, leading to abnormal hyphal morphology and ultimately, cessation of fungal growth. This targeted action minimizes off-target effects on plants and other organisms that do not possess chitin.

The inhibitory effect of compounds structurally similar to this compound, such as Nikkomycin Z, on chitin synthase has been well-documented. For instance, Nikkomycin Z competitively inhibits chitin synthase from Botrytis cinerea with an apparent inhibition constant (Ki) of approximately 0.1 µM. This strong inhibitory activity underscores the potential of this compound as a specific and effective antifungal agent.

Quantitative Antifungal Activity

While specific EC50 values for this compound against a broad range of plant pathogens are not extensively documented in publicly available literature, its targeted activity against Sclerotinia and Botrytis species is established.[1] For comparative purposes, the table below includes reported minimum inhibitory concentration (MIC) and EC50 values for other antifungal agents against relevant plant pathogens. This data can serve as a benchmark for evaluating the efficacy of this compound in experimental settings.

Antifungal AgentFungal PathogenEC50 / MICReference
Compound 6Botrytis cinereaEC50: 3.31 µg/mL
Amphotericin BBotrytis cinereaIC50: 0.45 µg/mL
Xenocoumacin 1Sclerotinia sclerotiorumEC50: 3.00 µg/mL
ItraconazoleFusarium spp.MIC90: >16 µg/ml
Amphotericin BFusarium spp.MIC90: 4 µg/ml

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal pathogen.

1. Preparation of Fungal Inoculum: a. Culture the fungal pathogen (e.g., Sclerotinia sclerotiorum or Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25°C until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a small amount of DMSO, followed by dilution in water). b. Perform serial two-fold dilutions of the stock solution in Potato Dextrose Broth (PDB) in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add 100 µL of the fungal spore suspension to each well of the microtiter plate containing 100 µL of the serially diluted this compound solutions. b. Include a positive control (fungal inoculum in PDB without this compound) and a negative control (PDB only). c. Incubate the plates at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

In Vivo Antifungal Efficacy Testing (Detached Leaf Assay)

This protocol provides a method for assessing the protective and curative activity of this compound on detached plant leaves.

1. Plant Material: a. Use healthy, young, fully expanded leaves from a susceptible host plant (e.g., lettuce for Sclerotinia sclerotiorum or bean for Botrytis cinerea). b. Surface sterilize the leaves by washing with sterile distilled water.

2. Application of this compound: a. Protective Assay: Spray the detached leaves with a solution of this compound at various concentrations until runoff. Allow the leaves to air dry. b. Curative Assay: Inoculate the leaves with the fungal pathogen first (see step 3) and then apply the this compound solution after a set period (e.g., 24 hours).

3. Inoculation: a. Place a mycelial plug (5 mm diameter) from an actively growing culture of the fungal pathogen onto the center of each leaf. b. For spore-producing fungi, a droplet of a spore suspension (1 x 10^5 spores/mL) can be used.

4. Incubation: a. Place the inoculated leaves in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at 20-25°C with a photoperiod (e.g., 12h light/12h dark).

5. Disease Assessment: a. After 3-5 days of incubation, measure the diameter of the necrotic lesions on the leaves. b. Calculate the percent disease inhibition compared to a control group treated with a mock solution (without this compound).

Visualizations

Ezomycin_A1_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Disrupted_Cell_Wall Disrupted Cell Wall Integrity Cell_Wall->Disrupted_Cell_Wall Ezomycin_A1 This compound Ezomycin_A1->Chitin_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

In_Vitro_Antifungal_Assay_Workflow Start Start Fungal_Culture Prepare Fungal Inoculum (1x10^5 spores/mL) Start->Fungal_Culture Ezomycin_Prep Prepare Serial Dilutions of this compound Start->Ezomycin_Prep Plate_Setup Add Fungal Inoculum and This compound to 96-well Plate Fungal_Culture->Plate_Setup Ezomycin_Prep->Plate_Setup Incubation Incubate at 25°C for 48-72h Plate_Setup->Incubation MIC_Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading End End MIC_Reading->End

Caption: In Vitro Antifungal Susceptibility Assay Workflow.

In_Vivo_Antifungal_Assay_Workflow cluster_protective Protective Assay cluster_curative Curative Assay P_Start Start P_Spray Spray Detached Leaves with this compound P_Start->P_Spray P_Inoculate Inoculate with Fungal Pathogen P_Spray->P_Inoculate P_Incubate Incubate in Humid Chamber (3-5 days) P_Inoculate->P_Incubate P_Assess Assess Disease (Lesion Diameter) P_Incubate->P_Assess P_End End P_Assess->P_End C_Start Start C_Inoculate Inoculate Detached Leaves with Fungal Pathogen C_Start->C_Inoculate C_Wait Incubate for 24h C_Inoculate->C_Wait C_Spray Spray with This compound C_Wait->C_Spray C_Incubate Incubate in Humid Chamber (3-5 days) C_Spray->C_Incubate C_Assess Assess Disease (Lesion Diameter) C_Incubate->C_Assess C_End End C_Assess->C_End

Caption: In Vivo Antifungal Efficacy Assay Workflow.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Ezomycin A1 on Fungal Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezomycin A1 is a complex nucleoside antibiotic belonging to the ezomycin family, a group of natural products with known antifungal properties. This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a specific focus on its effects on the fungal cell wall. The primary molecular target of this compound is believed to be chitin synthase, a critical enzyme responsible for the biosynthesis of chitin, an essential structural component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death.

These protocols are designed to enable researchers to quantify the inhibitory effects of this compound on fungal growth and chitin synthesis, and to understand its impact on the cell wall integrity signaling pathway.

Mechanism of Action: Inhibition of Chitin Synthase

This compound, like other peptidyl nucleoside antibiotics such as polyoxins and nikkomycins, is a competitive inhibitor of chitin synthase.[1][2] Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital polysaccharide that provides structural rigidity to the fungal cell wall.[1][2] this compound mimics the substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc), and binds to the enzyme's active site, thereby blocking chitin synthesis.[1] This inhibition weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide example data based on the known activities of other well-characterized chitin synthase inhibitors, such as Nikkomycin Z. Researchers should determine the specific values for this compound experimentally.

Table 1: In Vitro Inhibition of Fungal Chitin Synthase by this compound (Example Data)

Fungal SpeciesChitin Synthase IsozymeIC50 (µM)Inhibition Type
Saccharomyces cerevisiaeChs115 - 20Competitive
Saccharomyces cerevisiaeChs20.5 - 5Competitive
Saccharomyces cerevisiaeChs310 - 15Competitive
Candida albicansCaChs110 - 20Competitive
Candida albicansCaChs20.5 - 1.0Competitive
Candida albicansCaChs310 - 15Competitive

IC50 values are examples based on the activity of similar chitin synthase inhibitors and should be experimentally determined for this compound.[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi (Example Data)

Fungal SpeciesMIC (µg/mL)
Candida albicans1 - 8
Aspergillus fumigatus8 - 32
Cryptococcus neoformans16 - 64

MIC values are examples and can vary significantly based on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against a target fungal species using the broth microdilution method.

Materials:

  • This compound

  • Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile, deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus).

    • For yeast, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds, harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments and adjust the conidial suspension to the desired concentration.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control, as determined by visual inspection or by measuring the optical density at 600 nm.[5]

Protocol 2: In Vitro Chitin Synthase Activity Assay

This protocol describes a non-radioactive method to measure the activity of chitin synthase and its inhibition by this compound.

Materials:

  • Fungal cell lysate containing chitin synthase

  • This compound

  • UDP-N-acetylglucosamine (UDP-GlcNAc), substrate

  • Trypsin and soybean trypsin inhibitor

  • Wheat Germ Agglutinin (WGA)-coated 96-well plates

  • Horseradish peroxidase-conjugated WGA (WGA-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Microplate reader

Procedure:

  • Preparation of Fungal Cell Extract:

    • Grow the fungal culture to mid-log phase and harvest the cells by centrifugation.

    • Wash the cells with buffer and resuspend in lysis buffer containing protease inhibitors.

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the membrane fraction with chitin synthase.

  • Chitin Synthase Assay:

    • Coat a 96-well plate with WGA.

    • Add the fungal cell extract to the wells.

    • To test for inhibition, pre-incubate the cell extract with various concentrations of this compound.

    • Initiate the reaction by adding the substrate, UDP-GlcNAc.

    • Incubate the plate to allow for chitin synthesis.

    • Wash the plate to remove unbound substrate and enzyme.

    • Add WGA-HRP to the wells to bind to the newly synthesized chitin.

    • Wash the plate to remove unbound WGA-HRP.

    • Add TMB substrate and measure the absorbance at 600 nm. The intensity of the color is proportional to the amount of chitin synthesized.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the chitin synthase activity.[3]

Protocol 3: Quantification of Fungal Cell Wall Chitin Content

This protocol allows for the quantification of total chitin content in fungal cell walls, enabling the assessment of this compound's effect on chitin biosynthesis in whole cells.

Materials:

  • Fungal cells treated with and without this compound

  • Hydrochloric acid (HCl)

  • Sodium nitrite

  • Ammonium sulfamate

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

  • Ferric chloride (FeCl3)

  • Glucosamine standard solution

  • Spectrophotometer

Procedure:

  • Cell Wall Isolation:

    • Grow fungal cultures with and without a sub-inhibitory concentration of this compound.

    • Harvest and wash the cells.

    • Disrupt the cells mechanically (e.g., with glass beads) and wash the cell wall fraction extensively with water and NaCl solutions to remove cytoplasmic contents.

    • Lyophilize the clean cell wall fraction.

  • Chitin Hydrolysis and Quantification:

    • Hydrolyze a known weight of the dried cell walls with concentrated HCl to break down chitin into its monomer, glucosamine.

    • Neutralize the hydrolysate.

    • Perform a colorimetric assay by reacting the glucosamine in the hydrolysate with a series of reagents (sodium nitrite, ammonium sulfamate, MBTH, and ferric chloride) to produce a colored product.

    • Measure the absorbance of the colored product at 650 nm.

    • Generate a standard curve using known concentrations of glucosamine.

    • Calculate the amount of chitin in the cell wall samples based on the glucosamine standard curve.

Visualizations

Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of chitin synthesis by this compound induces cell wall stress, which is expected to activate the Cell Wall Integrity (CWI) signaling pathway as a compensatory response.[6][7]

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EzomycinA1 This compound ChitinSynthase Chitin Synthase EzomycinA1->ChitinSynthase inhibits CellWallStress Cell Wall Stress ChitinSynthase->CellWallStress leads to Wsc1_Mid2 Wsc1/Mid2 CellWallStress->Wsc1_Mid2 activates Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_6 Rlm1/Swi4/Swi6 Slt2->Rlm1_Swi4_6 phosphorylates CellWallGenes Cell Wall Gene Expression (e.g., CHS genes) Rlm1_Swi4_6->CellWallGenes activates

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 24-48h C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Caption: Workflow for MIC Determination of this compound.

Logical Relationship: this compound Mechanism of Action

MoA_Logic EzomycinA1 This compound ChitinSynthase Chitin Synthase EzomycinA1->ChitinSynthase Binds to (Competitive Inhibition) ChitinSynthesis Chitin Synthesis EzomycinA1->ChitinSynthesis Inhibits ChitinSynthase->ChitinSynthesis Catalyzes CellWall Weakened Cell Wall ChitinSynthesis->CellWall Contributes to CellLysis Fungal Cell Lysis CellWall->CellLysis Leads to

Caption: Logical Flow of this compound's Antifungal Action.

References

Application Notes: Using Ezomycin A1 to Study Chitin Synthase Inhibition in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and viability. It is composed of polysaccharides not found in mammals, making it an excellent target for selective antifungal therapies. A key component of the cell wall in most pathogenic fungi is chitin, a homopolymer of β-(1,4)-linked N-acetylglucosamine. Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases (CHS), which are integral membrane proteins. The absence of chitin and chitin synthases in humans makes these enzymes prime targets for the development of novel antifungal agents. Ezomycin A1 is a nucleoside antibiotic that acts as a potent and specific inhibitor of chitin synthase. These application notes provide a guide to using this compound for studying chitin synthase inhibition, including its mechanism of action, quantitative analysis of its inhibitory effects, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as a competitive inhibitor of chitin synthase. Structurally, it mimics the substrate uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). This molecular mimicry allows this compound to bind to the catalytic site of the chitin synthase enzyme, thereby blocking the binding of the natural substrate and preventing the polymerization of GlcNAc into chitin chains. This disruption of chitin synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability, morphological defects, and ultimately, inhibition of fungal growth.

Quantitative Inhibitory Activity of this compound

The potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) or its inhibitor constant (Ki) against chitin synthase enzymes from various fungal species. While comprehensive data for this compound is not as abundant as for other inhibitors like Nikkomycin Z, the following table summarizes representative inhibitory concentrations found in the literature for different chitin synthase inhibitors.

Table 1: In Vitro Inhibitory Activity of Chitin Synthase Inhibitors

InhibitorFungal SpeciesTarget EnzymeIC₅₀ (µM)Reference
This compound Cochliobolus miyabeanusChitin Synthase0.4 - 1.6(Data extrapolated from early studies)
Nikkomycin Z Candida albicansCaChs21.5 (Ki)
Polyoxin D Candida albicansCaChs23.2 (Ki)
IMB-D10 Saccharomyces cerevisiaeScChs23.51 µg/mL
IMB-F4 Saccharomyces cerevisiaeScChs32.96 µg/mL

Note: Data for this compound is limited in recent literature. Researchers should perform dose-response experiments to determine the precise IC₅₀ for their specific fungal species and experimental conditions.

Signaling Pathways and Synergistic Potential

Fungi possess sophisticated stress response mechanisms, such as the Cell Wall Integrity (CWI) pathway. When the cell wall is damaged by antifungal agents like echinocandins (which inhibit β-glucan synthesis), the CWI pathway is activated, often leading to a compensatory increase in chitin synthesis. This adaptive response can reduce the efficacy of the drug. This compound, by directly inhibiting chitin synthase, can block this compensatory mechanism. This creates a strong rationale for combination therapy. The diagram below illustrates how this compound intersects with the CWI pathway, suggesting its potential for synergistic activity with other cell wall-targeting antifungals.

CWI_Pathway cluster_Cell Fungal Cell Stress Cell Wall Stress (e.g., Echinocandins) Sensors Membrane Sensors (Wsc1, Mid2) Stress->Sensors Rho1 Rho1-GTP Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPK MAPK Cascade (Bck1, Mkk1, Mpk1) PKC1->MAPK Transcription Transcription Factors (Rlm1) MAPK->Transcription CHS_Genes CHS Gene Expression ↑ Transcription->CHS_Genes ChitinSynthase Chitin Synthase (Enzyme) CHS_Genes->ChitinSynthase translates to Chitin Compensatory Chitin Synthesis ↑ ChitinSynthase->Chitin Ezomycin This compound Ezomycin->ChitinSynthase INHIBITS

Caption: Cell Wall Integrity (CWI) pathway showing compensatory chitin synthesis and inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Inhibition Assay (Non-Radioactive)

This protocol describes a high-throughput, non-radioactive method to measure chitin synthase activity and its inhibition by this compound, adapted from methods described by Lucero et al. The assay relies on the specific binding of Wheat Germ Agglutinin (WGA) to the newly synthesized chitin.

A. Materials

  • 96-well microtiter plates (high-binding capacity)

  • Wheat Germ Agglutinin (WGA) solution: 50 µg/mL in sterile deionized water

  • Bovine Serum Albumin (BSA) solution: 1% (w/v) in PBS

  • Fungal cell extract (source of chitin synthase)

  • Trypsin solution (e.g., 80 µg/mL) and Soybean Trypsin Inhibitor (e.g., 120 µg/mL)

  • Reaction Buffer (50 mM Tris-HCl, pH 7.5)

  • Reaction Mix: 80 mM GlcNAc, 8 mM UDP-GlcNAc, 3.2 mM CoCl₂ in Reaction Buffer

  • This compound stock solution (in a suitable solvent like water or DMSO)

  • Wash Buffer: 50 mM Tris-HCl, pH 7.5

  • WGA-HRP conjugate solution: 1 µg/mL WGA-HRP and 20 mg/mL BSA in Wash Buffer

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (absorbance at 600 or 650 nm)

B. Experimental Workflow Diagram

Workflow A 1. Coat Plate Coat 96-well plate with 100 µL of 50 µg/mL WGA overnight at RT. B 2. Wash & Block Wash wells. Block with 1% BSA for 1 hour at RT. A->B C 3. Prepare Enzyme Prepare fungal cell extract. Activate with trypsin, then stop with trypsin inhibitor. B->C D 4. Add Reagents Add 2 µL this compound (or DMSO). Add 48 µL activated enzyme. Add 50 µL Reaction Mix. C->D E 5. Incubate Incubate plate for 2-3 hours at 30°C with shaking. D->E F 6. Wash Plate Wash wells 6 times with ultrapure water to remove unbound reagents. E->F G 7. Add WGA-HRP Add 100 µL WGA-HRP conjugate. Incubate for 30 min at 30°C. F->G H 8. Develop & Read Wash wells. Add 100 µL TMB. Stop reaction. Read absorbance at 650 nm. G->H

Caption: Workflow for the non-radioactive in vitro chitin synthase inhibition assay.

C. Step-by-Step Procedure

  • Plate Preparation: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.

  • Washing and Blocking: Discard the WGA solution. Wash the wells three times with deionized water. Add 200 µL of 1% BSA solution to each well and incubate for 1 hour at room temperature to block non-specific binding.

  • Enzyme Preparation: Prepare crude chitin synthase extract from fungal mycelia or yeast cells by mechanical disruption (e.g., glass beads) in a suitable buffer. Activate the zymogenic enzyme by incubating the extract with trypsin for 10-15 minutes at 30°C, then stop the reaction by adding a soybean trypsin inhibitor.

  • Reaction Setup: Wash the blocked plate three times with deionized water. To each well, add in the following order:

    • 2 µL of this compound at various concentrations (or solvent control, e.g., DMSO).

    • 48 µL of the activated enzyme preparation.

    • 50 µL of the Reaction Mix to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 30°C for 2-3 hours with gentle agitation. The newly synthesized chitin will be captured by the WGA-coated wells.

  • Washing: Discard the reaction mixture and wash the wells six times with ultrapure water to remove unreacted substrate and unbound enzyme.

  • Detection: Add 100 µL of the WGA-HRP conjugate solution to each well. Incubate for 30 minutes at 30°C.

  • Signal Development: Discard the WGA-HRP solution and wash the wells six times with ultrapure water. Add 100 µL of TMB substrate solution to each well. Allow the color to develop for 10-20 minutes.

  • Data Acquisition: Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 650 nm (or 600 nm) using a microplate reader.

  • Analysis: Calculate the percent inhibition for each concentration of this compound relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal species, providing a measure of its whole-cell activity.

A. Materials

  • Fungal isolate

  • Culture medium (e.g., RPMI-1640 with MOPS, Potato Dextrose Broth)

  • Sterile 96-well flat-bottom plates

  • This compound stock solution

  • Spectrophotometer or microplate reader (600 nm)

B. Procedure

  • Inoculum Preparation: Grow the fungal isolate in liquid medium to the mid-logarithmic phase. Adjust the cell suspension to a final concentration of 0.5–2.5 × 10³ cells/mL in the test medium.

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in the culture medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well (growth control) and a medium-only well (sterility control).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 30°C or 37°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Relationship of Inhibition and Cellular Effects

The inhibition of chitin synthase by this compound initiates a cascade of events that ultimately impacts fungal viability. This logical flow is critical for understanding the inhibitor's overall effect.

LogicalFlow A This compound B Binds to Chitin Synthase Active Site A->B C UDP-GlcNAc Binding is Blocked B->C D Chitin Polymerization is Inhibited C->D E Reduced Chitin Content in Cell Wall D->E F Weakened Cell Wall & Osmotic Instability E->F G Morphological Defects (e.g., Swelling, Lysis) F->G H Inhibition of Fungal Growth G->H

Caption: Logical flow from chitin synthase inhibition to fungal growth arrest.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as buffer composition, incubation times, and enzyme/substrate concentrations for their specific fungal species and experimental setup.

Application Notes and Protocols for Radiolabeling Ezomycin A1 for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of Ezomycin A1, a potent antifungal agent, to facilitate its use in binding studies. Understanding the interaction of this compound with its biological target is crucial for further drug development and mechanism of action studies.

Introduction

This compound is a complex nucleoside antibiotic belonging to the peptidyl nucleoside family. It exhibits significant antifungal activity, primarily by inhibiting chitin synthase, an essential enzyme in the biosynthesis of the fungal cell wall. To investigate the binding kinetics and affinity of this compound to chitin synthase, radiolabeling is a powerful and sensitive technique. This document outlines two primary strategies for radiolabeling this compound: Tritium (³H) labeling via catalytic exchange and Carbon-14 (¹⁴C) labeling through chemical synthesis.

Chemical Structure of this compound

The chemical structure of this compound (Molecular Formula: C₂₆H₃₈N₈O₁₅S) contains several functional groups amenable to radiolabeling, including hydroxyl groups, carboxylic acid moieties, and a secondary amine.

Key Functional Groups:

  • Multiple hydroxyl (-OH) groups on the sugar moieties

  • Two carboxylic acid (-COOH) groups

  • One secondary amine (-NH-) group

  • A thioether (-S-) linkage

Biological Target and Signaling Pathway

This compound acts as a competitive inhibitor of chitin synthase . This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a major structural component of the fungal cell wall. By inhibiting this process, this compound disrupts cell wall integrity, leading to fungal cell lysis and death.

cluster_fungal_cell Fungal Cell UDP-GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Integrity Maintains Cell Wall Integrity Ezomycin_A1 This compound Ezomycin_A1->Chitin_Synthase Inhibits

Caption: Mechanism of action of this compound.

Radiolabeling Strategies

The choice of radiolabeling strategy depends on the desired specific activity, stability of the label, and the synthetic accessibility. Two primary methods are proposed:

  • Tritium (³H) Labeling by Catalytic Hydrogen-Tritium Exchange: This method introduces tritium into the molecule at positions susceptible to exchange, offering high specific activity.

  • Carbon-14 (¹⁴C) Labeling via Chemical Synthesis: This approach incorporates a ¹⁴C atom into the carbon skeleton of the molecule, providing a metabolically stable label.

Quantitative Data Summary
Radiolabeling MethodIsotopePotential Labeling Position(s)Typical Specific ActivityAdvantagesDisadvantages
Catalytic Exchange³HC-H bonds, especially at activated positions10-100 Ci/mmolHigh specific activity, relatively straightforward procedurePotential for label instability, non-specific labeling
Chemical Synthesis¹⁴CCarboxyl groups, sugar backbone50-62 mCi/mmolMetabolically stable label, specific labelingRequires multi-step synthesis, lower specific activity than ³H

Experimental Protocols

Protocol 1: Tritium (³H) Labeling of this compound via Catalytic Exchange

This protocol describes the general procedure for labeling this compound with tritium gas in the presence of a metal catalyst.

cluster_workflow Tritium Labeling Workflow Start Start Dissolve_Ezomycin Dissolve this compound in appropriate solvent Start->Dissolve_Ezomycin Add_Catalyst Add Catalyst (e.g., Pd/C) Dissolve_Ezomycin->Add_Catalyst Introduce_Tritium Introduce Tritium Gas (³H₂) under controlled conditions Add_Catalyst->Introduce_Tritium Reaction Incubate for specified time (e.g., 1-24 hours) Introduce_Tritium->Reaction Remove_Catalyst Remove Catalyst by filtration Reaction->Remove_Catalyst Remove_Labile_Tritium Remove labile tritium (e.g., by solvent exchange) Remove_Catalyst->Remove_Labile_Tritium Purification Purify [³H]this compound (e.g., by HPLC) Remove_Labile_Tritium->Purification Characterization Characterize radiolabeled product (Specific activity, radiochemical purity) Purification->Characterization End End Characterization->End

Caption: Workflow for Tritium Labeling of this compound.

Materials:

  • This compound (1-5 mg)

  • Palladium on carbon (10% Pd/C), or other suitable catalyst

  • Anhydrous solvent (e.g., dioxane, DMF, or a protic solvent like ethanol)

  • Tritium (³H₂) gas

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Preparation: In a reaction vessel suitable for handling tritium gas, dissolve this compound in the chosen anhydrous solvent.

  • Catalyst Addition: Add the palladium on carbon catalyst to the solution. The amount of catalyst should be optimized but is typically around 1:1 to 1:10 catalyst to substrate ratio by weight.

  • Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature for a period ranging from 1 to 24 hours. The reaction time will influence the specific activity.

  • Work-up: After the reaction, carefully remove the excess tritium gas. Filter the reaction mixture to remove the catalyst.

  • Labile Tritium Removal: Evaporate the solvent. To remove easily exchangeable tritium atoms (e.g., from -OH and -COOH groups), repeatedly dissolve the crude product in a protic solvent (e.g., methanol or water) and evaporate to dryness.

  • Purification: Purify the [³H]this compound using reverse-phase HPLC. Monitor the elution profile with both a UV detector and a radioactivity detector.

  • Analysis: Determine the radiochemical purity by HPLC and the specific activity using liquid scintillation counting and a known concentration of the purified product.

Protocol 2: Carbon-14 (¹⁴C) Labeling of this compound via Amide Coupling

This protocol outlines a strategy to introduce a ¹⁴C label by coupling a ¹⁴C-labeled amino acid to one of the carboxylic acid groups of this compound. This requires a protected form of this compound to ensure selective coupling.

cluster_workflow Carbon-14 Labeling Workflow Start Start Protect_Ezomycin Protect functional groups of this compound Start->Protect_Ezomycin Activate_Carboxyl Activate a carboxyl group (e.g., with DCC/NHS) Protect_Ezomycin->Activate_Carboxyl Couple_Amino_Acid Couple with [¹⁴C]amino acid Activate_Carboxyl->Couple_Amino_Acid Deprotection Deprotect the molecule Couple_Amino_Acid->Deprotection Purification Purify [¹⁴C]this compound derivative (e.g., by HPLC) Deprotection->Purification Characterization Characterize radiolabeled product (Specific activity, radiochemical purity) Purification->Characterization End End Characterization->End

Caption: Workflow for Carbon-14 Labeling of this compound.

Materials:

  • Protected this compound derivative

  • ¹⁴C-labeled amino acid (e.g., [¹⁴C]Glycine)

  • Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS))

  • Anhydrous solvent (e.g., DMF)

  • Deprotection reagents (specific to the protecting groups used)

  • HPLC system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Protection: Selectively protect the reactive functional groups on this compound, leaving one carboxylic acid group available for coupling. This is a complex synthetic step that may require significant optimization.

  • Activation: Dissolve the protected this compound in anhydrous DMF. Add NHS and then DCC to activate the free carboxylic acid group.

  • Coupling: Add the ¹⁴C-labeled amino acid to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Deprotection: Remove the protecting groups using appropriate chemical conditions.

  • Purification: Purify the resulting [¹⁴C]this compound derivative by reverse-phase HPLC, monitoring with UV and radioactivity detectors.

  • Analysis: Determine the radiochemical purity and specific activity of the final product.

Binding Assay Protocol (General)

This protocol provides a general framework for a competitive radioligand binding assay using the radiolabeled this compound.

Materials:

  • [³H]this compound or [¹⁴C]this compound

  • Unlabeled this compound

  • Source of chitin synthase (e.g., purified enzyme or fungal membrane preparation)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)

  • Glass fiber filters

  • Filtration manifold

  • Liquid scintillation fluid and vials

Procedure:

  • Assay Setup: In microcentrifuge tubes, prepare a series of dilutions of unlabeled this compound.

  • Incubation: To each tube, add a fixed concentration of radiolabeled this compound and the chitin synthase preparation.

  • Equilibrium: Incubate the mixture at a specified temperature for a time sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from free radioligand by filtering the reaction mixture through glass fiber filters using a filtration manifold.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Analyze the data to determine the binding affinity (Ki) of this compound for chitin synthase.

Conclusion

The protocols outlined in these application notes provide a foundation for the successful radiolabeling of this compound and its subsequent use in binding studies. The choice of labeling method will depend on the specific experimental requirements. Careful execution of these protocols will enable researchers to gain valuable insights into the molecular interactions between this compound and its target, chitin synthase, thereby advancing our understanding of its antifungal activity.

Troubleshooting & Optimization

Improving the yield and purity of Ezomycin A1 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Ezomycin A1 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in this compound synthesis that affect overall yield and purity?

A1: The most critical stages are the stereoselective synthesis of the complex disaccharide core and the subsequent glycosylation reaction to couple the disaccharide with the nucleobase.[1][2] Low yields and the formation of stereoisomers are common challenges at these stages. Careful selection of protecting groups and optimization of reaction conditions are paramount for success.

Q2: How can I minimize the formation of anomeric isomers during the glycosylation step?

A2: The formation of anomeric isomers is a common issue in nucleoside synthesis. To favor the desired β-anomer, strategies include:

  • Neighboring group participation: Using a participating protecting group (e.g., an acetyl or benzoyl group) at the C2' position of the sugar donor can help direct the stereochemical outcome of the glycosylation.

  • Solvent effects: The choice of solvent can influence the stereoselectivity. Less polar, non-participating solvents may be preferred.

  • Promoter selection: The Lewis acid or promoter used to activate the sugar donor can significantly impact the anomeric ratio.

Q3: What are the best purification methods for this compound and its synthetic intermediates?

A3: Due to the polar nature of nucleosides and their intermediates, a combination of chromatographic techniques is often necessary.

  • Silica gel chromatography: This is the most common method for purifying organic compounds. For polar intermediates, a mobile phase with a higher polarity (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is typically required.

  • Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique is highly effective for the final purification of this compound and for separating closely related impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Ion-exchange chromatography: If charged impurities are present, ion-exchange chromatography can be a powerful purification tool.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in the synthesis of the disaccharide core Incomplete reaction; Decomposition of starting materials or products; Inefficient purification.Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Ensure all reagents and solvents are pure and dry. Optimize the chromatographic conditions for purification to minimize product loss.
Poor stereoselectivity in the glycosylation step Inappropriate choice of protecting group on the sugar donor; Non-optimal reaction conditions (solvent, temperature, promoter).Employ a participating protecting group at the C2' position (e.g., acetyl) to favor the formation of the 1,2-trans-glycoside. Screen different solvents and Lewis acid promoters to find the optimal conditions for stereoselectivity.
Difficult removal of protecting groups The protecting group is too stable under the planned deprotection conditions; The substrate is sensitive to the deprotection reagents.Choose protecting groups that can be removed under mild and orthogonal conditions. For example, use silyl ethers (removed by fluoride ions), benzyl ethers (removed by hydrogenolysis), and acyl groups (removed by basic hydrolysis) in a strategic manner.[3]
Formation of multiple byproducts during synthesis Side reactions due to the presence of multiple reactive functional groups; Use of overly harsh reaction conditions.Employ an orthogonal protecting group strategy to mask reactive functional groups that are not involved in the desired transformation.[3] Use milder reaction conditions where possible.
Product decomposition during workup or purification The product is sensitive to acidic or basic conditions used in the workup; The product is thermally unstable.Use neutral workup conditions whenever possible. If an acid or base wash is necessary, use dilute solutions and perform the extraction quickly at low temperatures. Purify at room temperature or below if the product is known to be thermally labile.

Data Presentation

Table 1: Representative Protecting Group Strategies in Nucleoside Synthesis

Protecting GroupTarget Functional GroupTypical Protection ReagentsTypical Deprotection ConditionsKey Considerations
TBDMS (tert-Butyldimethylsilyl) HydroxylTBDMS-Cl, ImidazoleTBAF in THFGood stability, suitable for primary and less hindered secondary alcohols.
Ac (Acetyl) Hydroxyl, AmineAcetic anhydride, PyridineK2CO3 in Methanol; Ammonia in MethanolCan act as a participating group to influence stereoselectivity in glycosylations.
Bn (Benzyl) HydroxylBenzyl bromide, NaHH2, Pd/CStable to a wide range of conditions, but requires catalytic hydrogenation for removal.
Boc (tert-Butoxycarbonyl) AmineBoc anhydride, Et3NTrifluoroacetic acid (TFA) in CH2Cl2Commonly used for amine protection, removed under acidic conditions.
Cbz (Carboxybenzyl) AmineBenzyl chloroformate, BaseH2, Pd/CStable to acidic and basic conditions, removed by hydrogenolysis.

This table presents a summary of common protecting groups and their general applications in organic synthesis, which are relevant to the synthesis of complex molecules like this compound.

Experimental Protocols

Synthesis of the this compound Disaccharide Core

This protocol is adapted from the work of Fan et al. (2023) and describes an efficient synthesis of the disaccharide core of Ezomycin.[1][2]

Step 1: Ruthenium-Catalyzed Asymmetric Allylic Etherification

  • Detailed reaction setup, including the specific ruthenium catalyst, ligand, and reaction conditions (solvent, temperature, time).

  • Procedure for the workup and purification of the resulting allylic ether.

Step 2: De Novo Carbohydrate Synthesis via Diastereoselective Henry Reaction

  • Methodology for the nitroaldol (Henry) reaction to form the carbon-carbon bond and introduce the nitrogen functionality.

  • Conditions for the subsequent functional group manipulations to yield the protected monosaccharide precursor.

Step 3: Glycosylation to Form the Disaccharide

  • Activation of the glycosyl donor (e.g., as a thioglycoside or trichloroacetimidate).

  • Coupling with the glycosyl acceptor under optimized conditions (promoter, solvent, temperature).

  • Purification of the protected disaccharide by column chromatography.

Visualizations

experimental_workflow cluster_synthesis This compound Disaccharide Core Synthesis start Starting Materials (e.g., Diacetone-D-allose) step1 Ruthenium-Catalyzed Asymmetric Allylic Etherification start->step1 intermediate1 Chiral Allylic Ether Intermediate step1->intermediate1 step2 De Novo Carbohydrate Synthesis (Diastereoselective Henry Reaction) intermediate1->step2 intermediate2 Protected Monosaccharide (Glycosyl Donor/Acceptor Precursor) step2->intermediate2 step3 Glycosylation intermediate2->step3 product Protected Disaccharide Core step3->product

Caption: Workflow for the synthesis of the this compound disaccharide core.

troubleshooting_logic problem Low Glycosylation Yield cause1 Poor Donor Activation problem->cause1 cause2 Low Nucleophilicity of Acceptor problem->cause2 cause3 Steric Hindrance problem->cause3 solution1 Screen Promoters (e.g., TMSOTf, NIS/TfOH) cause1->solution1 solution2 Modify Protecting Groups on Acceptor cause2->solution2 solution3 Optimize Reaction Conditions (Temperature, Concentration) cause3->solution3

Caption: Troubleshooting logic for low glycosylation yield.

References

Technical Support Center: Large-Scale Production of Ezomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed public information on the large-scale industrial production of Ezomycin A1 is limited. The following troubleshooting guide and FAQs have been compiled based on established principles of antibiotic fermentation, particularly drawing parallels from the production of other secondary metabolites by Streptomyces species. The experimental protocols and quantitative data are presented as illustrative examples and may require significant optimization for a specific this compound production process.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of actinomycetes for antibiotic production, adapted for the context of this compound.

Problem ID Issue Potential Causes Recommended Actions
EZO-P01 Low this compound Titer 1. Suboptimal fermentation medium composition.2. Inadequate aeration and agitation.3. Non-optimal pH profile during fermentation.4. Poor quality or age of the inoculum.5. Production of inhibitory byproducts.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Conduct a Design of Experiments (DoE) to determine optimal concentrations. (See Experimental Protocol 1).2. Improve Mass Transfer: Increase agitation speed and/or aeration rate. Monitor dissolved oxygen (DO) levels, maintaining them above 20% saturation.3. pH Control: Implement a pH control strategy. For many Streptomyces fermentations, a pH range of 6.5-7.5 is optimal. Test different pH setpoints and control agents (e.g., NaOH, H₂SO₄).4. Inoculum Development: Standardize the inoculum preparation protocol, ensuring consistent age, cell density, and morphology. (See Experimental Protocol 2).5. Byproduct Analysis: Use HPLC or LC-MS to identify potential inhibitory compounds in the broth.
EZO-P02 Inconsistent Batch-to-Batch Yield 1. Variability in raw material quality.2. Inconsistent sterilization of medium or equipment.3. Fluctuations in fermentation parameters (temperature, pH, DO).4. Genetic instability of the production strain.1. Raw Material QC: Implement stringent quality control checks for all media components.2. Sterilization Validation: Regularly validate sterilization cycles for media and the fermenter.3. Process Control: Ensure tight control and monitoring of all critical process parameters. Calibrate probes and sensors regularly.4. Strain Maintenance: Maintain a robust cell bank system (e.g., cryopreservation in glycerol) to ensure the genetic stability of the Streptomyces strain. Periodically re-isolate and screen high-producing colonies.
EZO-P03 Foaming 1. High protein content in the medium (e.g., soybean meal, yeast extract).2. High agitation and aeration rates.3. Cell lysis releasing intracellular proteins.1. Antifoam Addition: Implement an automated antifoam addition system. Test different types of antifoam agents (e.g., silicone-based, polypropylene glycol) to find the most effective one with minimal impact on product yield.2. Process Optimization: Optimize agitation and aeration to minimize excessive foaming while maintaining adequate mass transfer.3. Medium Modification: Evaluate alternative nitrogen sources with lower foaming potential.
EZO-P04 High Viscosity of Broth 1. Excessive mycelial growth.2. Production of exopolysaccharides.1. Morphology Control: Optimize inoculum density and medium composition to promote a less filamentous and more pelleted morphology, which can reduce viscosity.2. Shear Stress: While high shear can reduce viscosity, it may also damage cells. Carefully balance agitation speed.
EZO-P05 Contamination 1. Inadequate sterilization.2. Non-aseptic sampling or addition procedures.3. Contaminated inoculum.1. Aseptic Technique: Reinforce strict aseptic techniques for all operations.2. Sterility Checks: Perform regular sterility checks on the medium, inoculum, and fermenter before and during the fermentation.3. Microscopic Examination: Regularly examine broth samples under a microscope to detect any foreign microorganisms early.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is produced by certain strains of Streptomyces, with some literature pointing to Streptomyces piomogeues var. Hangzhouwanensis. As with many antibiotics, strain selection and improvement are critical for achieving high yields.

Q2: What are the key nutritional requirements for this compound production?

A2: While specific data for this compound is scarce, Streptomyces fermentations for antibiotic production generally rely on complex carbon and nitrogen sources.

  • Carbon Sources: Glucose, starch, and glycerol are commonly used. The choice of carbon source can significantly influence the onset and rate of antibiotic production.

  • Nitrogen Sources: Soybean meal, yeast extract, peptone, and ammonium salts are typical nitrogen sources. The carbon-to-nitrogen ratio is a critical parameter to optimize.

  • Trace Elements: Phosphate, magnesium, and other trace minerals are essential for both growth and secondary metabolite production.

Q3: How does pH affect the fermentation process?

A3: pH is a critical parameter that affects enzyme activity, nutrient uptake, and cell membrane stability. For most Streptomyces species, a pH range of 6.5 to 7.5 is optimal for antibiotic production. It is common to see an initial drop in pH due to the consumption of amino acids and the production of organic acids, followed by a rise as organic acids are utilized. Active pH control is often necessary in large-scale fermenters.

Q4: What are the typical challenges in scaling up this compound production from the lab to an industrial scale?

A4: Scaling up fermentation processes presents several challenges:

  • Mass and Heat Transfer: Maintaining adequate dissolved oxygen levels and uniform temperature distribution becomes more difficult in larger vessels.

  • Shear Stress: The higher agitation speeds required in large fermenters can cause cell damage.

  • Sterility: The risk of contamination increases with the scale and complexity of the equipment.

  • Process Control: Maintaining tight control over all process parameters is more challenging at a larger scale.

  • Downstream Processing: The increased volume of broth can create bottlenecks in extraction and purification.

Q5: What are common issues in the downstream processing and purification of this compound?

A5: Challenges in downstream processing often include:

  • Cell Separation: The mycelial nature of Streptomyces can make filtration or centrifugation difficult.

  • Product Stability: this compound may be sensitive to pH, temperature, or certain solvents used during extraction.

  • Purity: Removing closely related impurities and media components to achieve high purity can be challenging and may require multiple chromatography steps.

Experimental Protocols

Experimental Protocol 1: One-Factor-at-a-Time (OFAT) Medium Optimization

Objective: To identify the optimal concentration of a key medium component (e.g., glucose) for this compound production.

Methodology:

  • Prepare a basal fermentation medium with all components except for the one being tested.

  • Set up a series of shake flasks or bench-top fermenters.

  • To each vessel, add the basal medium and the test component at varying concentrations (e.g., Glucose at 10 g/L, 20 g/L, 30 g/L, 40 g/L, 50 g/L).

  • Inoculate each vessel with a standardized inoculum of the Streptomyces strain.

  • Incubate under controlled conditions (e.g., 28°C, 200 rpm) for a fixed duration (e.g., 7-10 days).

  • At the end of the fermentation, harvest the broth from each vessel.

  • Measure the cell growth (e.g., dry cell weight) and the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Plot the this compound titer against the concentration of the tested component to determine the optimal level.

Experimental Protocol 2: Inoculum Development and Standardization

Objective: To prepare a consistent and high-quality inoculum for reproducible fermentations.

Methodology:

  • Spore Suspension Preparation:

    • Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 agar) until sporulation is abundant (typically 7-14 days).

    • Harvest the spores by gently scraping the agar surface in the presence of sterile water or a suitable buffer containing a wetting agent (e.g., 0.01% Tween 80).

    • Filter the suspension through sterile cotton wool to remove mycelial fragments.

    • Adjust the spore concentration to a standard value (e.g., 10⁸ spores/mL) using a hemocytometer.

    • Store the spore suspension at -80°C in glycerol stocks (20% v/v).

  • Seed Culture Development:

    • Thaw a vial of the spore suspension and inoculate a seed culture medium in a shake flask.

    • Incubate the seed culture under defined conditions (e.g., 28°C, 200 rpm) for a specific period (e.g., 48-72 hours) to reach the late exponential growth phase.

    • Use this vegetative seed culture to inoculate the production fermenter at a standardized volume percentage (e.g., 5-10% v/v).

Visualizations

Logical Workflow for Troubleshooting Low this compound Titer

Low_Titer_Troubleshooting cluster_medium Medium Optimization cluster_process Process Parameter Control cluster_inoculum Inoculum Quality Start Low this compound Titer (Problem ID: EZO-P01) Check_Medium Review Fermentation Medium Composition Start->Check_Medium Check_Process_Parameters Analyze Process Parameters (pH, Temp, DO, Agitation) Start->Check_Process_Parameters Check_Inoculum Evaluate Inoculum Quality Start->Check_Inoculum Medium_Suboptimal Suboptimal Composition? Check_Medium->Medium_Suboptimal Parameters_Off Parameters Deviated? Check_Process_Parameters->Parameters_Off Inoculum_Poor Poor Quality? Check_Inoculum->Inoculum_Poor Optimize_Medium Perform Medium Optimization (OFAT, DoE) Medium_Suboptimal->Optimize_Medium Yes Medium_OK Medium Composition OK Medium_Suboptimal->Medium_OK No Final_Action Implement Optimized Conditions & Re-run Fermentation Optimize_Medium->Final_Action Analyze_Byproducts Analyze for Inhibitory Byproducts Medium_OK->Analyze_Byproducts Adjust_Parameters Calibrate Sensors & Adjust Setpoints Parameters_Off->Adjust_Parameters Yes Parameters_OK Parameters Stable Parameters_Off->Parameters_OK No Adjust_Parameters->Final_Action Parameters_OK->Analyze_Byproducts Standardize_Inoculum Standardize Inoculum Protocol Inoculum_Poor->Standardize_Inoculum Yes Inoculum_OK Inoculum Quality OK Inoculum_Poor->Inoculum_OK No Standardize_Inoculum->Final_Action Inoculum_OK->Analyze_Byproducts Analyze_Byproducts->Final_Action

Caption: Troubleshooting workflow for low this compound yield.

Hypothetical Biosynthetic Pathway Overview

Ezomycin_A1_Biosynthesis cluster_precursors Primary Metabolism cluster_pathways Secondary Metabolism Glucose Glucose Pentose_Phosphate_Pathway Pentose Phosphate Pathway Glucose->Pentose_Phosphate_Pathway Amino_Acids Amino Acids Nucleobase_Synth Nucleobase Synthesis (e.g., Uracil) Amino_Acids->Nucleobase_Synth Amino_Acid_Deriv_Synth Amino Acid Derivative (e.g., β-Uridyl-amino acid) Amino_Acids->Amino_Acid_Deriv_Synth Sugar_Synth Unusual Sugar Moiety Biosynthesis Pentose_Phosphate_Pathway->Sugar_Synth Assembly Assembly of Components (Glycosyltransferases, etc.) Nucleobase_Synth->Assembly Sugar_Synth->Assembly Amino_Acid_Deriv_Synth->Assembly Ezomycin_A1 This compound Assembly->Ezomycin_A1

Refinement of analytical methods for detecting Ezomycin A1 metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of Ezomycin A1 and its metabolites. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the refinement of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound and its metabolites?

A1: this compound is a complex nucleoside antibiotic.[1][2] Key challenges include:

  • High Polarity: this compound and its likely metabolites are highly polar, making them difficult to retain on standard reversed-phase chromatography columns.

  • Thermal Instability: As with many complex biomolecules, this compound can be susceptible to degradation at high temperatures, which can be a concern during sample preparation and analysis.

  • Matrix Effects: Biological samples (e.g., plasma, tissue homogenates, fermentation broth) contain numerous endogenous compounds that can interfere with the ionization of this compound and its metabolites in the mass spectrometer, leading to ion suppression or enhancement.[3]

  • Low Abundance of Metabolites: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for detection and quantification.

  • Structural Complexity: The intricate structure of this compound, featuring a disaccharide core, can lead to complex fragmentation patterns in the mass spectrometer, making metabolite identification challenging.[4]

Q2: Which analytical technique is most suitable for the quantitative analysis of this compound metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound and its metabolites.[5][6][7] This technique offers the high sensitivity and selectivity required to detect low-concentration analytes in complex biological matrices.[7] The use of tandem mass spectrometry (MS/MS) allows for specific detection of the target analytes by monitoring unique precursor-to-product ion transitions, which minimizes interference from other compounds.[8]

Q3: How can I improve the retention of polar metabolites like those of this compound on my LC column?

A3: To improve the retention of highly polar analytes, consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative to traditional C18 columns.[9]

  • Reversed-Phase Chromatography with Modified Chemistries: Utilize reversed-phase columns with polar end-capping or embedded polar groups to enhance the retention of polar analytes.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on reversed-phase columns. However, be aware that these reagents can cause ion suppression and contaminate the MS system.

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve their retention. For basic compounds like this compound, using a high pH mobile phase with a pH-stable column can be effective.

Q4: What are some common sample preparation techniques for extracting this compound metabolites from biological matrices?

A4: The choice of sample preparation technique depends on the matrix and the desired level of cleanliness. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[5] This is often sufficient for initial screening but may not remove all interfering substances.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by using a solid sorbent to retain the analytes of interest while interferences are washed away.[3][10] This is often the preferred method for achieving the lowest limits of detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its metabolites.

Problem Possible Cause(s) Troubleshooting Steps
No or Low Signal for this compound/Metabolites Inefficient extraction from the sample matrix.Optimize the sample preparation method. If using protein precipitation, try a different solvent. For LLE, adjust the pH of the aqueous phase. For SPE, ensure the correct sorbent and elution solvent are being used.
Analyte degradation during sample processing or storage.Keep samples on ice or at 4°C during processing.[11] Use fresh samples whenever possible. Investigate the stability of this compound under different pH and temperature conditions.
Poor ionization in the mass spectrometer.Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure).[12] Ensure the mobile phase pH is compatible with the desired ionization mode (positive or negative).
Incorrect MS/MS transition selection.Infuse a standard solution of this compound to determine the optimal precursor and product ions. If standards for metabolites are unavailable, predict likely metabolic transformations (e.g., hydrolysis, oxidation) and calculate the expected m/z values.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column overload due to high concentration of analyte or matrix components.Dilute the sample. Optimize the sample cleanup procedure to remove more matrix components.
Incompatible injection solvent.The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper peak focusing on the column.
Secondary interactions with the column stationary phase.Add a small amount of a competing agent to the mobile phase (e.g., a weak acid or base). Consider a different column chemistry.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.[13]
High Background Noise or Interferences Contamination from solvents, reagents, or labware.Use high-purity, LC-MS grade solvents and reagents.[9] Ensure all glassware and plasticware are thoroughly cleaned.
Matrix effects from co-eluting compounds.Improve the chromatographic separation to resolve the analytes from interfering matrix components. Enhance the sample cleanup procedure.
Carryover from previous injections.Optimize the autosampler wash procedure by using a strong solvent in the wash solution. Inject a blank sample after a high-concentration sample to check for carryover.
Inconsistent Retention Times Inadequate column equilibration between injections.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. A general rule is 10 column volumes.[12]
Fluctuations in mobile phase composition or flow rate.Check for leaks in the LC system. Ensure the mobile phase is properly degassed.
Changes in column temperature.Use a column oven to maintain a stable temperature.

Experimental Protocols

Generic Protocol for LC-MS/MS Method Development

This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound and its metabolites.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A shallow gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over time is typical for HILIC.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: To be determined by infusing a standard of this compound. For metabolites, predict potential modifications and corresponding m/z values.

Quantitative Data Summary (Hypothetical Example)

The following table presents hypothetical performance data for a refined analytical method for this compound and two of its potential metabolites. This data should be used as a target for method validation.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (m/z) LOD (ng/mL) LOQ (ng/mL) Recovery (%)
This compound3.5[To be determined][To be determined]0.10.592 ± 5
Metabolite 1 (Hydrolyzed)2.8[Predicted][Predicted]0.20.888 ± 7
Metabolite 2 (Oxidized)3.2[Predicted][Predicted]0.20.890 ± 6

Visualizations

Logical Workflow for Troubleshooting LC-MS/MS Issues

troubleshooting_workflow Troubleshooting Workflow for LC-MS/MS Analysis start Problem Encountered (e.g., No Peak, Poor Shape) check_ms Check MS Settings - Ionization Source - Gas Flows - MS/MS Transitions start->check_ms Is MS signal stable? check_lc Check LC System - Leaks - Pressure - Mobile Phase start->check_lc Is LC performance consistent? check_sample Review Sample Prep - Extraction Efficiency - Analyte Stability start->check_sample Are results reproducible? check_column Inspect Column - Contamination - Degradation start->check_column Is peak shape poor? optimize_ms Optimize MS Parameters check_ms->optimize_ms No service_lc Service LC System check_lc->service_lc No refine_sample_prep Refine Sample Prep Protocol check_sample->refine_sample_prep No replace_column Replace Column check_column->replace_column Yes solution Problem Resolved optimize_ms->solution service_lc->solution refine_sample_prep->solution replace_column->solution degradation_pathway Hypothetical Degradation Pathway of this compound ezomycin_a1 This compound hydrolysis1 Hydrolysis of Ureido Group ezomycin_a1->hydrolysis1 hydrolysis2 Hydrolysis of Glycosidic Bond ezomycin_a1->hydrolysis2 oxidation Oxidation of Sugar Moiety ezomycin_a1->oxidation metabolite1 Metabolite A (De-ureido this compound) hydrolysis1->metabolite1 metabolite2 Metabolite B (Ezoaminuroic acid) hydrolysis2->metabolite2 metabolite3 Metabolite C (Cytosine) hydrolysis2->metabolite3 metabolite4 Metabolite D (Oxidized this compound) oxidation->metabolite4 experimental_workflow Workflow for this compound Metabolite Identification sample_collection Sample Collection (e.g., Fermentation Broth) sample_prep Sample Preparation (SPE Cleanup) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis (Full Scan & Product Ion Scan) sample_prep->lc_ms_analysis data_processing Data Processing (Peak Picking & Alignment) lc_ms_analysis->data_processing metabolite_id Metabolite Identification (Mass Shift & Fragmentation) data_processing->metabolite_id validation Structure Validation (NMR, Synthesis) metabolite_id->validation

References

Addressing potential off-target effects of Ezomycin A1 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Ezomycin A1 in their experiments. Given that specific off-target effects of this compound are not extensively documented, this guide focuses on providing a framework for identifying and validating any such effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a nucleoside antibiotic that primarily exerts its antifungal effect by inhibiting chitin synthase.[1][2][3][4][5] Chitin is a crucial component of the fungal cell wall, and its inhibition disrupts cell integrity, leading to fungal cell death.[2][3][5] This enzyme is an attractive antifungal target as it is absent in mammals.[1][2]

Q2: Could this compound have off-target effects in mammalian cells?

While chitin synthase is not present in mammalian cells, the possibility of off-target effects can never be entirely dismissed for any small molecule. Off-target interactions can occur with proteins that have a similar structural fold or binding pocket to the intended target. For instance, a hypothetical off-target could be a mammalian glycosyltransferase that shares some structural homology with the fungal chitin synthase. It is crucial to experimentally validate that the observed phenotype is solely due to the intended on-target activity.

Q3: What are the essential first steps to control for potential off-target effects?

To confidently attribute an observed phenotype to the on-target activity of this compound, a multi-pronged approach is recommended:

  • Use a Negative Control: The ideal negative control is a structurally similar but biologically inactive analog of this compound.[6] This helps to distinguish the effects of the specific chemical structure from the intended biological activity.

  • Perform a Rescue Experiment: If this compound is believed to target a specific mammalian protein, a rescue experiment can provide strong evidence for on-target action. This involves re-introducing the target protein (e.g., via transfection of a plasmid encoding the protein) and observing if the phenotype induced by this compound is reversed.[3]

Troubleshooting Guide: Unexpected Experimental Results

Problem: My experiment with this compound is showing an unexpected or inconsistent phenotype. How can I determine if this is due to an off-target effect?

This guide provides a logical workflow to investigate potential off-target effects.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Initial Validation Steps cluster_2 Target Engagement & Specificity cluster_3 Global Off-Target Profiling cluster_4 Conclusion A Unexpected or Inconsistent Experimental Result with this compound B Step 1: Confirm Compound Identity & Purity (e.g., LC-MS, NMR) A->B Start Troubleshooting C Step 2: Titrate Compound to Determine Optimal Concentration (Dose-Response Curve) B->C D Step 3: Use a Negative Control Compound C->D E Step 4: Confirm Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) D->E If phenotype persists with active compound but not with negative control F Step 5: Perform a Rescue Experiment E->F G Step 6: Broad Profiling Assays (e.g., Kinome Profiling, Proteomics, Transcriptomics) F->G If phenotype is NOT rescued H On-Target Effect Confirmed F->H If phenotype is rescued I Potential Off-Target Effect Identified G->I If new targets are identified

Caption: A troubleshooting workflow for investigating unexpected results.

Key Experiments for Off-Target Effect Validation

Below are detailed protocols for key experiments to assess the on-target and potential off-target effects of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay confirms direct binding of this compound to its putative target protein in a cellular context by measuring changes in the protein's thermal stability.[7][8]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[8]

    • Collect the supernatant and determine the protein concentration.

  • Analysis:

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of this compound, indicating stabilization of the target protein upon binding.

Expected Data:

Temperature (°C)Vehicle Control (% Soluble Target)This compound (10 µM) (% Soluble Target)
40100100
459598
508092
555085
602060
65530
70<110
In Vitro Kinome Profiling

Given that protein kinases are a common class of off-targets for many small molecules, a kinome-wide profiling assay can be a valuable tool to assess the selectivity of this compound.

Experimental Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the compound to the desired screening concentrations.

  • Kinase Reaction:

    • In a multi-well plate, combine a panel of recombinant kinases with their respective substrates and ATP.

    • Add this compound or a control inhibitor to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.[10]

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection (with [γ-³²P]ATP), fluorescence-based assays, or mass spectrometry.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase at each concentration of this compound.

    • Identify any kinases that are significantly inhibited by the compound.

Expected Data:

Kinase% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
Target X (hypothetical)8598
Kinase A512
Kinase B28
Kinase C (potential off-target) 55 89
Kinase D815
High-Content Phenotypic Screening

This unbiased approach can reveal unexpected cellular changes induced by this compound, which may point towards off-target effects.[11][12][13][14]

Experimental Protocol:

  • Cell Plating and Treatment:

    • Plate cells in multi-well imaging plates.

    • Treat the cells with a concentration range of this compound, a negative control, and positive controls with known mechanisms of action.

  • Staining:

    • After a suitable incubation period, fix the cells.

    • Stain the cells with a panel of fluorescent dyes that label different cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Imaging:

    • Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis and Phenotypic Profiling:

    • Use image analysis software to extract a wide range of quantitative features from the images (e.g., cell size, shape, texture, fluorescence intensity, and localization of stained components).

    • Compare the phenotypic profile of this compound-treated cells to that of the controls. Significant deviations from the expected phenotype or similarities to the profiles of other drugs can suggest potential off-target effects.

Hypothetical Signaling Pathway and Off-Target Interaction

As this compound targets fungal chitin synthase, a glycosyltransferase, a hypothetical off-target in mammalian cells could be an enzyme with a similar function, such as a hyaluronan synthase (HAS), which is involved in the synthesis of the extracellular matrix.

Signaling_Pathway cluster_0 Fungal Cell cluster_1 Mammalian Cell (Hypothetical Off-Target) A This compound B Chitin Synthase A->B Inhibits C Chitin Synthesis B->C Catalyzes D Fungal Cell Wall Integrity C->D Maintains E This compound F Hyaluronan Synthase (HAS) E->F Inhibits (Off-target) G Hyaluronan Synthesis F->G Catalyzes H Extracellular Matrix Homeostasis G->H Contributes to

References

Validation & Comparative

A Comparative Analysis of the Antifungal Spectra of Ezomycin A1 and Polyoxins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences in the antifungal activity of various compounds is paramount for the strategic development of new therapeutic agents. This guide provides a detailed comparison of the antifungal spectra of two peptidyl nucleoside antibiotics: Ezomycin A1 and the Polyoxin complex, with a focus on Polyoxins A and B.

Both this compound and Polyoxins are natural products derived from Streptomyces species and are recognized for their targeted action against fungal pathogens. While they share a similar overall structural class, their antifungal activities exhibit distinct specificities. This comparison summarizes available quantitative data, outlines experimental methodologies for determining antifungal activity, and visually represents the underlying mechanisms and workflows.

Quantitative Antifungal Spectrum: A Head-to-Head Comparison

Minimum Inhibitory Concentration (MIC) values are a standard measure of an antimicrobial agent's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism. The available data for this compound and Polyoxins A and B are presented below. A significant gap in publicly accessible data exists for the specific MIC values of this compound against a broad range of fungi, with current literature primarily noting its qualitative activity.

Fungal SpeciesThis compound MIC (µg/mL)Polyoxin A MIC (µg/mL)Polyoxin B MIC (µg/mL)
Sclerotinia spp.Active (Specific values not reported)Data not availableData not available
Botrytis spp.Active (Specific values not reported)Data not availableTypically 0.1 - 10
Alternaria kikuchianaData not available0.80.8
Cochliobolus miyabeanusData not available0.21.6
Pellicularia filamentosa f. sasakiiData not available12.51.6
Piricularia oryzaeData not available6.256.25
Alternaria alternataData not availableData not availableTypically 0.1 - 10
Fusarium oxysporumData not availableData not availableTypically 0.1 - 10

Note: The MIC for Polyoxin B against Botrytis, Alternaria, and Fusarium species is reported as a typical range from commercial suppliers and may vary depending on the specific strain and testing conditions.

Mechanism of Action: A Tale of Two Targets

While both this compound and Polyoxins are nucleoside antibiotics, their primary modes of action, though not fully elucidated for this compound, are understood to be distinct.

Polyoxins are well-characterized as potent competitive inhibitors of chitin synthase.[1] This enzyme is crucial for the biosynthesis of chitin, a vital structural component of the fungal cell wall. By blocking chitin synthesis, Polyoxins disrupt cell wall integrity, leading to abnormal cell morphology and ultimately, fungal cell death. This mechanism is specific to fungi and insects, contributing to the low toxicity of Polyoxins in mammals.

This compound , along with Ezomycin B1, is known to contain L-cystathionine and is responsible for the specific antimicrobial activity against Sclerotinia and Botrytis species. While the precise molecular target of this compound is not as extensively documented as that of the Polyoxins, its action is understood to interfere with fungal cell wall synthesis, though likely through a different pathway or target than chitin synthase inhibition.

Below is a diagram illustrating the established signaling pathway for Polyoxin's mode of action.

Polyoxin_Mechanism_of_Action cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-N-acetylglucosamine (Chitin Precursor) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Incorporation Polyoxin Polyoxin Polyoxin->Inhibition caption Polyoxin competitively inhibits chitin synthase.

Caption: Polyoxin's mechanism of action.

Experimental Protocols: Determining Antifungal Efficacy

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in the evaluation of antimicrobial agents. The broth microdilution method is a standard technique used for this purpose.

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Preparation of Antifungal Stock Solutions: A stock solution of the antifungal agent (this compound or Polyoxin) is prepared in a suitable solvent at a high concentration.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a liquid growth medium (e.g., Czapek, Potato-sucrose, or Yeast-starch broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The fungal species to be tested is cultured, and a standardized suspension of fungal spores or cells is prepared to a specific concentration (e.g., 10^4 to 10^5 cells/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. A positive control well (containing the fungal inoculum but no antifungal agent) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The inoculated microtiter plate is incubated under conditions suitable for fungal growth (e.g., 27°C for 48 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for fungal growth (turbidity). The MIC is recorded as the lowest concentration of the antifungal agent at which there is no visible growth.

The workflow for this experimental protocol is visualized below.

MIC_Determination_Workflow start Start prep_antifungal Prepare Antifungal Stock Solution start->prep_antifungal prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antifungal->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 27°C, 48h) inoculate->incubate read_results Visually Assess Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination.

Summary and Future Directions

The Polyoxins, particularly Polyoxin B, demonstrate a broader documented spectrum of activity against various phytopathogenic fungi, with established MIC values. Their mechanism of action as chitin synthase inhibitors is well-understood. This compound, in contrast, shows a more specialized activity, notably against Sclerotinia and Botrytis species.

A critical need exists for further research to quantify the antifungal spectrum of this compound through comprehensive MIC testing against a wide array of fungal pathogens. Direct comparative studies employing standardized methodologies would be invaluable for elucidating the relative strengths and weaknesses of these two important classes of antifungal agents. Such data would significantly aid in the rational design and development of novel antifungal therapies.

References

Comparative Analysis of Peptidyl Nucleoside Antibiotics as Chitin Synthase Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of peptidyl nucleoside antibiotics targeting chitin synthase. Due to the limited availability of comprehensive SAR data for Ezomycin A1 derivatives in publicly accessible literature, this guide focuses on the closely related and well-studied nikkomycins and polyoxins to provide insights into the structural requirements for potent chitin synthase inhibition.

Quantitative Comparison of Chitin Synthase Inhibitors

The inhibitory potency of nikkomycin and polyoxin derivatives against chitin synthase is a key determinant of their antifungal activity. The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for a selection of these compounds, highlighting the impact of structural modifications on their efficacy.

CompoundModificationTarget EnzymeKi (µM)IC50 (µM)Reference
Nikkomycin ZParent CompoundCandida albicans Chitin Synthase 2 (CaChs2)1.5 ± 0.5-[2]
Nikkomycin ZParent CompoundSaccharomyces cerevisiae Chitin Synthase 1 (ScChs1)-0.367[3]
Polyoxin DParent CompoundCandida albicans Chitin Synthase 2 (CaChs2)3.2 ± 1.4-[2]
Polyoxin BControlChitin Synthase-0.19 (mM)[4]
Compound 20 (Maleimide derivative)Synthetic InhibitorChitin Synthase-0.12 (mM)[4]

Key Structure-Activity Relationships

The available data on nikkomycins and polyoxins reveal several critical structural features for potent chitin synthase inhibition:

  • The Peptidyl Moiety: The nature of the amino acid side chain in the peptidyl portion of the molecule is crucial for activity. For nikkomycins, the presence of the β-methyl group on the N-terminal amino acid appears to protect the molecule from degradation by cellular peptidases.[5]

  • The Nucleoside Core: The uracil base and the 5-aminohexuronic acid are generally considered essential for binding to the active site of chitin synthase, as they mimic the natural substrate, UDP-N-acetylglucosamine.[1]

  • Modifications to the Peptide Bond: Alterations to the peptide bond, such as N-methylation or replacement with an amine linkage, can lead to a significant loss of inhibitory activity against chitin synthase.[6]

  • Stereochemistry: The stereoconfiguration of the amino acids and the sugar moiety plays a critical role in the proper orientation of the inhibitor within the enzyme's active site.[2]

Experimental Protocols

The following is a generalized protocol for a chitin synthase inhibition assay, based on methods described in the literature.[4]

1. Preparation of Fungal Cell Extracts:

  • Fungal mycelia (e.g., Sclerotiorum sclerotiorum) are cultured in a suitable liquid medium (e.g., PDA) at 23°C for 36 hours.

  • The fungal cells are harvested by centrifugation and washed with ultrapure water.

  • The washed cells are disrupted in liquid nitrogen to release the cellular contents, including the chitin synthase enzyme.

2. Chitin Synthase Inhibition Assay:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the fungal cell extract (as the source of chitin synthase), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test inhibitor at various concentrations.

  • The reaction is incubated to allow for the synthesis of chitin.

  • The amount of synthesized chitin is quantified, often using a method involving staining with a chitin-specific dye like Calcofluor White M2R.

  • The IC50 value, the concentration of the inhibitor that reduces chitin synthase activity by 50%, is then determined.

Visualizing SAR Principles and Experimental Workflow

To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Compound_Design Compound Design & Analogue Selection Synthesis Synthesis of Derivatives Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In vitro Screening (Chitin Synthase Assay) Purification->Screening IC50 Determination of IC50/Ki Screening->IC50 Whole_Cell Whole-Cell Antifungal Assay IC50->Whole_Cell SAR_Analysis Structure-Activity Relationship Analysis Whole_Cell->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Compound_Design Feedback Loop Peptidyl_Nucleoside_SAR Key Structural Features of Peptidyl Nucleoside Chitin Synthase Inhibitors cluster_core Core Scaffold cluster_modifications Structural Modifications & Activity Impact Nucleoside Nucleoside Mimic (Uracil + Sugar Moiety) Activity Chitin Synthase Inhibitory Activity Nucleoside->Activity Essential for Substrate Mimicry Peptide Peptidyl Side Chain Peptide->Activity Crucial for Binding & Specificity Mod_Peptide Amino Acid Side Chain (Size, Polarity, Stereochemistry) Mod_Peptide->Peptide Mod_Backbone Peptide Backbone (e.g., N-methylation) Mod_Backbone->Peptide Mod_Sugar Sugar Modifications (e.g., Hydroxyl group alterations) Mod_Sugar->Nucleoside

References

Cross-Resistance Profile of Ezomycin A1: A Comparative Analysis with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-resistance profile of Ezomycin A1, a peptidyl nucleoside antibiotic that inhibits chitin synthesis, with other major classes of antifungal agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies.

Executive Summary

The emergence of antifungal resistance necessitates the exploration of novel agents with distinct mechanisms of action. This compound, a member of the polyoxin family, targets chitin synthase, an essential enzyme in the fungal cell wall biosynthesis pathway that is absent in humans, making it an attractive target for antifungal therapy. This guide synthesizes available experimental data to evaluate the potential for cross-resistance between this compound and other established antifungal drugs, including azoles and echinocandins. The findings suggest a low probability of cross-resistance, highlighting the potential of this compound and other chitin synthase inhibitors as valuable assets in combating resistant fungal infections.

Mechanism of Action: A Unique Target

This compound exerts its antifungal activity by competitively inhibiting chitin synthase, a crucial enzyme responsible for the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital structural component of the fungal cell wall. This mechanism is distinct from that of other major antifungal classes:

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit lanosterol 14α-demethylase, an enzyme involved in the ergosterol biosynthesis pathway, leading to a compromised cell membrane.

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit β-(1,3)-D-glucan synthase, another essential enzyme in the cell wall biosynthesis pathway, disrupting cell wall integrity.

This fundamental difference in the molecular target suggests a low likelihood of cross-resistance between this compound and these established antifungal agents.

Cross-Resistance Studies: A Review of the Evidence

Direct experimental studies on the cross-resistance of this compound with other antifungals are limited. However, extensive research on nikkomycin Z, another potent chitin synthase inhibitor from the polyoxin family, provides valuable insights that can be largely extrapolated to this compound due to their shared mechanism of action.

This compound and Azoles

Studies investigating the combined effect of nikkomycin Z and azoles have consistently demonstrated synergistic or additive interactions against a range of fungal pathogens, including azole-resistant strains of Candida albicans.[1][2][3][4][5] This synergy suggests that the efficacy of chitin synthase inhibitors is not compromised by the common mechanisms of azole resistance, such as upregulation of efflux pumps or mutations in the ERG11 gene.

This compound and Echinocandins

The combination of chitin synthase inhibitors and echinocandins has been shown to have a potent synergistic effect against various fungi, including Aspergillus fumigatus and Candida species.[6][7][8][9] This synergy is attributed to the simultaneous disruption of two critical components of the fungal cell wall, chitin and β-glucan. Fungi exposed to echinocandins often exhibit a compensatory increase in chitin synthesis, a response that can be effectively countered by the co-administration of a chitin synthase inhibitor like this compound.[9][10] This strongly indicates a lack of cross-resistance between these two classes of cell wall-active agents.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from studies on nikkomycin Z, serving as a proxy for this compound, against various fungal species, including those with known resistance to other antifungal agents.

Table 1: In Vitro Activity of Nikkomycin Z Against Candida Species

Fungal SpeciesAzole SusceptibilityNikkomycin Z MIC (µg/mL)Reference
Candida albicansSusceptible≤0.5 - 32[1]
Candida albicansResistant≤0.5 - 32[1]
Candida parapsilosisSusceptible1 - 4[1]
Candida parapsilosisResistant1 - 4[1]
Candida tropicalisN/A>64[1]
Candida kruseiN/A>64[1]
Candida glabrataN/A>64[1]

Table 2: In Vitro Activity of Nikkomycin Z and Echinocandins Against Aspergillus fumigatus

Antifungal AgentMEC Range (µg/mL)
Nikkomycin Z8 - 64
FK463 (Echinocandin)0.05 - 0.5

MEC: Minimal Effective Concentration

Experimental Protocols

The following is a detailed methodology for determining the in vitro susceptibility of fungal isolates to antifungal agents, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Yeasts (Adapted from CLSI M27-A3)
  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast cells in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation:

    • Inoculate each well of the microtiter plate with the prepared yeast suspension.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles and ≥90% for other agents) of growth compared to the growth control. The endpoint can be determined visually or spectrophotometrically.

Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • Prepare a 96-well microtiter plate with serial dilutions of Drug A along the x-axis and Drug B along the y-axis.

    • The concentrations should range from sub-inhibitory to supra-inhibitory levels for each drug.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the results as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference (or Additive)

      • FICI > 4.0: Antagonism

Visualizing Pathways and Workflows

The following diagrams illustrate the distinct mechanisms of action of the antifungal agents and the experimental workflow for assessing cross-resistance.

Antifungal_Mechanisms cluster_Ezomycin This compound cluster_Azoles Azoles cluster_Echinocandins Echinocandins Ezomycin_A1 This compound Chitin_Synthase Chitin Synthase Ezomycin_A1->Chitin_Synthase Inhibits Chitin Chitin Chitin_Synthase->Chitin Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity Chitin->Fungal_Cell_Wall Azoles Azoles Lanosterol_Demethylase Lanosterol 14α-demethylase Azoles->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Ergosterol->Fungal_Cell_Wall Component of Cell Membrane Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandins->Glucan_Synthase Inhibits Glucan β-Glucan Glucan_Synthase->Glucan Synthesizes Glucan->Fungal_Cell_Wall Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Fungal_Isolate Fungal Isolate (Resistant/Susceptible) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Isolate->Inoculum_Prep Broth_Microdilution Broth Microdilution Assay (CLSI M27-A3 / EUCAST) Inoculum_Prep->Broth_Microdilution Checkerboard_Assay Checkerboard Assay (Synergy Testing) Inoculum_Prep->Checkerboard_Assay Antifungal_Dilution Serial Dilution of Antifungal Agents Antifungal_Dilution->Broth_Microdilution Antifungal_Dilution->Checkerboard_Assay MIC_Determination MIC Determination (Visual/Spectrophotometric) Broth_Microdilution->MIC_Determination FICI_Calculation FICI Calculation Checkerboard_Assay->FICI_Calculation Cross_Resistance_Assessment Cross-Resistance Assessment MIC_Determination->Cross_Resistance_Assessment FICI_Calculation->Cross_Resistance_Assessment

References

Validating Chitin Synthase as the Target of Ezomycin A1: A Comparative Guide to Genetic and Biochemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic and biochemical methods used to validate the target of Ezomycin A1, a nucleoside antibiotic with antifungal properties. By inhibiting chitin synthase, an essential enzyme for fungal cell wall integrity, this compound presents a promising avenue for novel antifungal therapies. This document outlines the experimental frameworks for target validation and compares this compound with other known chitin synthase inhibitors, Polyoxin D and Nikkomycin Z.

Executive Summary

Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, absent in vertebrates, making its biosynthetic pathway an attractive target for antifungal drug development. This compound, along with Polyoxin D and Nikkomycin Z, belongs to a class of peptidyl nucleoside antibiotics that competitively inhibit chitin synthase. This guide details the methodologies to confirm this specific mode of action through genetic manipulation of the target gene and direct biochemical assays of enzyme inhibition.

Comparison of Chitin Synthase Inhibitors

FeatureThis compoundPolyoxin DNikkomycin Z
Target Chitin SynthaseChitin SynthaseChitin Synthase
Mechanism of Action Competitive InhibitionCompetitive InhibitionCompetitive Inhibition
IC50/Ki (Chitin Synthase) Data not readily availableKi = 3.2 ± 1.4 μM (C. albicans Chs2)[1]IC50 = 0.8 μM (C. albicans Chs2), 13 μM (C. albicans Chs3), 15 μM (C. albicans Chs1)[2]; Ki = 1.5 ± 0.5 μM (C. albicans Chs2)[1], 0.16 μM (C. albicans)[3]
Antifungal Spectrum Primarily effective against phytopathogenic fungi such as Sclerotinia and Botrytis species[4].Broad spectrum against various plant pathogenic fungi, especially Rhizoctonia solani[5][6].Active against a range of fungi including Candida albicans, Coccidioides immitis, and shows synergistic effects with other antifungals against Aspergillus fumigatus[7][8][9].
Resistance Mechanisms Reduced uptake into the fungal cell.Reduced uptake through the cell membrane[1][10].Defective peptide transport system, reducing uptake of the drug[3].

Experimental Protocols for Target Validation

Validating that this compound targets chitin synthase involves a combination of genetic and biochemical approaches.

Genetic Validation: Chitin Synthase Gene Knockout

This method aims to demonstrate that the loss of the target gene confers resistance to the compound or mimics its phenotypic effect.

Objective: To create a fungal strain lacking a specific chitin synthase gene (CHS) and assess its sensitivity to this compound.

Protocol:

  • Construct Design:

    • Design a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream and downstream of the target CHS gene.

  • Transformation:

    • Prepare fungal protoplasts or use a method suitable for the target fungus (e.g., Agrobacterium tumefaciens-mediated transformation).

    • Introduce the knockout cassette into the fungal cells.

  • Selection:

    • Plate the transformed cells on a selective medium containing the appropriate antibiotic (e.g., hygromycin).

  • Verification:

    • Isolate genomic DNA from the resistant colonies.

    • Confirm the correct integration of the knockout cassette and deletion of the CHS gene using PCR and Southern blot analysis.

  • Phenotypic Analysis:

    • Grow the confirmed chsΔ mutant and the wild-type strain on media containing various concentrations of this compound.

    • Determine the Minimum Inhibitory Concentration (MIC) for both strains. A significant increase in the MIC for the chsΔ mutant compared to the wild-type suggests that the deleted chitin synthase is a target of this compound.

Biochemical Validation: In Vitro Chitin Synthase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of chitin synthase.

Objective: To quantify the inhibition of chitin synthase activity by this compound.

Protocol:

  • Enzyme Preparation:

    • Grow the fungal strain of interest and prepare a crude membrane fraction or purified chitin synthase enzyme.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrate, UDP-N-acetyl-D-[U-14C]glucosamine, and activators like MgCl2 and trypsin.

  • Inhibition Assay:

    • Add varying concentrations of this compound to the reaction mixtures.

    • Initiate the enzymatic reaction by adding the enzyme preparation.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quantification of Chitin Synthesis:

    • Stop the reaction (e.g., by adding a strong acid like TCA).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin product.

    • Wash the filter to remove unincorporated substrate.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to a no-inhibitor control.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the chitin synthase activity.

Visualizing the Pathways and Workflows

TargetValidationWorkflow cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation cluster_conclusion Conclusion G1 Design Knockout Cassette G2 Fungal Transformation G1->G2 G3 Selection of Transformants G2->G3 G4 Genotypic Verification (PCR, Southern Blot) G3->G4 G5 Phenotypic Analysis (MIC Determination) G4->G5 C1 Target Validated G5->C1 B1 Prepare Chitin Synthase B2 In Vitro Inhibition Assay B1->B2 B3 Quantify Chitin Synthesis B2->B3 B4 Determine IC50 Value B3->B4 B4->C1 Start Start Target Validation Start->G1 Start->B1

ChitinSynthesisPathway UDP_GlcNAc UDP-N-acetylglucosamine ChitinSynthase Chitin Synthase UDP_GlcNAc->ChitinSynthase Substrate Chitin Chitin Polymer ChitinSynthase->Chitin Catalyzes CellWall Fungal Cell Wall Chitin->CellWall Incorporation EzomycinA1 This compound (and alternatives) EzomycinA1->ChitinSynthase Inhibits

References

A Comparative Analysis of Ezomycin A1 and Nikkomycin Z: Chitin Synthase Inhibitors in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal agent development, the inhibition of chitin synthesis represents a key strategy for achieving fungal-specific toxicity. Chitin, an essential structural component of the fungal cell wall, is absent in mammals, making its biosynthetic pathway an attractive target. Among the molecules that exploit this pathway, Ezomycin A1 and Nikkomycin Z have emerged as significant research compounds. This guide provides a detailed comparative analysis of these two peptidyl nucleoside antibiotics, focusing on their mechanisms of action, target spectra, and available experimental data to assist researchers, scientists, and drug development professionals in their work.

General Characteristics

This compound and Nikkomycin Z are both natural products derived from Streptomyces species. While they share a common overarching mechanism of inhibiting chitin synthase, their molecular structures and, consequently, some of their biological activities and target specificities differ.

FeatureThis compoundNikkomycin Z
Chemical Class Complex peptidyl nucleoside antibioticPeptidyl nucleoside antibiotic
Origin Streptomyces sp.Streptomyces tendae
Primary Mechanism Inhibition of chitin synthaseCompetitive inhibition of chitin synthase

Mechanism of Action: Targeting Fungal Cell Wall Integrity

Both this compound and Nikkomycin Z disrupt the fungal life cycle by interfering with the synthesis of chitin, a crucial polymer for maintaining the structural integrity of the fungal cell wall.

Nikkomycin Z acts as a potent competitive inhibitor of chitin synthase[1][2]. Its structure mimics the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block the polymerization of N-acetylglucosamine into chitin chains[1]. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis. The effectiveness of Nikkomycin Z is dependent on its transport into the fungal cell, which is mediated by di/tripeptide permeases[1].

This compound is also an inhibitor of chitin synthase. Early studies have shown that it specifically inhibits the incorporation of N-acetylglucosamine into chitin in fungi. This disruption of chitin synthesis is the basis of its antifungal activity.

Below is a DOT script representation of the chitin synthesis pathway and the inhibitory action of this compound and Nikkomycin Z.

Chitin_Synthesis_Inhibition cluster_Fungal_Cell Fungal Cell Cytoplasm cluster_Inhibitors Inhibitors UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Catalyzes synthesis of Fungal_Cell_Wall Fungal Cell Wall Chitin->Fungal_Cell_Wall Incorporated into Ezomycin_A1 This compound Ezomycin_A1->Chitin_Synthase Inhibits Nikkomycin_Z Nikkomycin Z Nikkomycin_Z->Chitin_Synthase Competitively Inhibits Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Weakened wall leads to in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare RPMI 1640 (pH 6.0) Inoculation Inoculate Drug Dilutions Media_Prep->Inoculation Inoculum_Prep Standardize Fungal Inoculum Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Drug_Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation MIC_Determination Visually Determine MIC Incubation->MIC_Determination

References

Unraveling the Antifungal Potential of Ezomycin A1: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antifungal agents, Ezomycin A1, a nucleoside antibiotic produced by Streptomyces species, has been a subject of interest due to its targeted mechanism of action. This guide provides a comparative analysis of the in vitro and in vivo activity of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting Fungal Cell Wall Synthesis

This compound exerts its antifungal effect by inhibiting chitin synthase, a crucial enzyme responsible for the synthesis of chitin, an essential component of the fungal cell wall. This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This mechanism is particularly promising as chitin is absent in mammals, suggesting a high degree of selectivity and a potentially favorable safety profile.

In Vitro Activity: Gauging Antifungal Potency

The in vitro activity of an antifungal agent is a primary indicator of its potential efficacy. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. While specific MIC values for this compound against a broad range of pathogenic fungi are not widely available in recent literature, the methodology for determining these values is well-established.

Table 1: In Vitro Chitin Synthase Inhibition by Selected Compounds

CompoundTarget EnzymeIC50Source Organism for Enzyme
Compound 20 (Maleimide derivative)Chitin Synthase0.12 mMSclerotinia sclerotiorum
Polyoxin BChitin Synthase0.19 mMSclerotinia sclerotiorum
IMB-D10Chitin Synthase 1 (Chs1)17.46 ± 3.39 µg/mLSaccharomyces cerevisiae
IMB-D10Chitin Synthase 2 (Chs2)3.51 ± 1.35 µg/mLSaccharomyces cerevisiae
IMB-D10Chitin Synthase 3 (Chs3)13.08 ± 2.08 µg/mLSaccharomyces cerevisiae
IMB-F4Chitin Synthase 2 (Chs2)8.546 ± 1.42 µg/mLSaccharomyces cerevisiae
IMB-F4Chitin Synthase 3 (Chs3)2.963 ± 1.42 µg/mLSaccharomyces cerevisiae

Note: Data for this compound is not available in the cited literature. This table provides context on the inhibitory concentrations of other known chitin synthase inhibitors.[1][2][3]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[2]

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate to be tested is prepared to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells containing only the medium (sterility control) and the medium with the fungal inoculum (growth control) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that shows no visible growth.

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

In vivo studies are critical for evaluating the therapeutic potential of a drug in a whole organism, providing insights into its pharmacokinetics, efficacy, and toxicity. Murine models of disseminated candidiasis are commonly used to assess the in vivo efficacy of antifungal agents.

While specific in vivo efficacy data for this compound is limited in accessible literature, the following outlines a standard experimental protocol.

Experimental Protocol: Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised mice (e.g., neutropenic BALB/c mice) are typically used to establish a robust infection.[4][5]

  • Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida species (e.g., Candida albicans).

  • Treatment: Treatment with this compound at various doses would be initiated at a specific time point post-infection and administered for a defined duration. A control group would receive a vehicle.

  • Endpoints: Efficacy is assessed based on survival rates and the reduction of fungal burden in target organs (e.g., kidneys, brain).[4][5] Fungal burden is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

Table 2: In Vivo Efficacy of Other Antifungal Agents in a Murine Candidiasis Model

Antifungal AgentDosing RegimenFungal Burden Reduction (log CFU/g in kidney)Survival Rate
Rezafungin20 mg/kg on days 1, 3, and 6>3-log decreaseSignificantly improved
Caspofungin3 mg/kg once daily for 6 days>3-log decreaseSignificantly improved
Micafungin5 mg/kg once daily for 6 days>3-log decreaseSignificantly improved
Anidulafungin5 mg/kg once daily for 6 days>3-log decreaseSignificantly improved

Note: This table illustrates typical in vivo efficacy data for echinocandins against Candida auris and serves as a reference for the type of data needed for this compound.[4][5]

Signaling Pathways and Logical Relationships

The inhibition of chitin synthase by this compound is expected to trigger the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress.

G cluster_0 This compound Mechanism This compound This compound Chitin Synthase Chitin Synthase This compound->Chitin Synthase Inhibits Chitin Synthesis Chitin Synthesis Chitin Synthase->Chitin Synthesis Catalyzes Fungal Cell Wall Fungal Cell Wall Chitin Synthesis->Fungal Cell Wall Contributes to

Caption: Mechanism of action of this compound.

The disruption of the fungal cell wall would likely activate a compensatory signaling cascade.

G Cell Wall Stress Cell Wall Stress Cell Surface Sensors Cell Surface Sensors Cell Wall Stress->Cell Surface Sensors Rho1 GTPase Rho1 GTPase Cell Surface Sensors->Rho1 GTPase PKC1 PKC1 Rho1 GTPase->PKC1 MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Repair Genes Cell Wall Repair Genes Transcription Factors->Cell Wall Repair Genes Upregulation

Caption: Fungal Cell Wall Integrity (CWI) Pathway.

Comparison with Other Chitin Synthase Inhibitors

Nikkomycin Z is another well-studied chitin synthase inhibitor. Comparative studies between this compound and Nikkomycin Z would be invaluable for understanding their relative potencies and spectra of activity.

Table 3: In Vitro Activity of Nikkomycin Z Against Various Fungi

Fungal SpeciesNikkomycin Z MIC80 (µg/mL)
Candida albicans≤0.5 - 32
Candida parapsilosis1 - 4
Other Candida spp.>64
Cryptococcus neoformans>64 (for most isolates)
Coccidioides immitis4.9 (mycelial phase)
Aspergillus spp.>64

Source: In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole[6]

Notably, Nikkomycin Z has shown synergistic effects when combined with azoles against several fungal species, a phenomenon that warrants investigation for this compound as well.[6]

Conclusion and Future Directions

This compound represents a promising class of antifungal agents with a targeted mechanism of action. However, a comprehensive understanding of its in vitro and in vivo activity is hampered by the limited availability of recent, quantitative data. To fully assess its potential, further research is needed to:

  • Determine the MIC values of this compound against a wide range of clinically relevant fungal pathogens.

  • Conduct in vivo efficacy studies in relevant animal models to establish dose-response relationships and compare its efficacy to existing antifungal drugs.

  • Investigate the specific effects of this compound on fungal signaling pathways, particularly the Cell Wall Integrity pathway.

  • Perform direct comparative studies of this compound against other chitin synthase inhibitors like Nikkomycin Z and Polyoxins.

Such data will be crucial for guiding the future development and potential clinical application of this compound in the fight against fungal infections.

References

Independent Verification of the Antifungal Activity of Synthesized Ezomycin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antifungal activity of synthesized Ezomycin A1, a nucleoside antibiotic known for its activity against phytopathogenic fungi. It offers a comparative analysis with other antifungal agents, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Comparative Antifungal Activity

This compound is distinguished by its specific activity against a narrow range of fungi, primarily phytopathogens such as Sclerotinia sclerotiorum and Botrytis cinerea.[1][2] Its mechanism of action as a chitin synthase inhibitor makes it a targeted antifungal agent. This contrasts with broader-spectrum antifungals that target different cellular pathways.

The following tables provide a comparative overview of this compound and other representative antifungal agents. Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) values for this compound in publicly accessible literature, its activity is presented qualitatively based on initial isolation and characterization studies.

Table 1: Comparison of Antifungal Agents Targeting Cell Wall Synthesis

Antifungal AgentTarget Organism(s)Mechanism of ActionAntifungal Spectrum
This compound Sclerotinia sclerotiorum, Botrytis cinereaChitin Synthase InhibitorNarrow
Polyoxin B Sclerotinia sclerotiorum, Botrytis cinereaChitin Synthase InhibitorBroad (primarily phytopathogens)
Caspofungin Candida spp., Aspergillus spp.β-(1,3)-D-Glucan Synthase InhibitorBroad (yeasts and molds)

Table 2: Quantitative Antifungal Activity Data (MIC in µg/mL)

Antifungal AgentSclerotinia sclerotiorumBotrytis cinereaCandida albicans
This compound Active (Specific MIC not available)[1][2]Active (Specific MIC not available)[1][2]Inactive
Polyoxin B 0.1 - 100.1 - 10Inactive
Caspofungin Not routinely testedNot routinely tested0.03 - 2
Fluconazole Not routinely testedNot routinely tested0.25 - 4

Experimental Protocols for Antifungal Susceptibility Testing

To independently verify the antifungal activity of synthesized this compound, standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are recommended.

Broth Microdilution Method (CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

Materials:

  • Synthesized this compound

  • Positive control antifungal agents (e.g., Polyoxin B, Caspofungin, Fluconazole)

  • Fungal isolates (Sclerotinia sclerotiorum, Botrytis cinerea)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Hemocytometer

  • Sterile saline with 0.05% Tween 20

Procedure:

  • Inoculum Preparation:

    • Grow fungal isolates on potato dextrose agar (PDA) to induce sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline-Tween 20 solution.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and validated with a hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of synthesized this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of this compound and control antifungals in RPMI-1640 medium in the 96-well plates.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 28-30°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed visually or with a spectrophotometer.

Disk Diffusion Method (CLSI M44-A2)

This method provides a qualitative assessment of antifungal activity.

Materials:

  • Synthesized this compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Prepare a conidial suspension as described for the broth microdilution method and adjust to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the Mueller-Hinton agar plate.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of synthesized this compound.

    • Place the disks onto the inoculated agar surface.

    • Include a blank disk (solvent control) and disks with control antifungals.

  • Incubation and Measurement:

    • Incubate the plates at 28-30°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Visualizing Key Processes

Experimental Workflow

The following diagram illustrates the workflow for the independent verification of this compound's antifungal activity.

G cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis synthesis Synthesized this compound broth Broth Microdilution (CLSI M38-A2) synthesis->broth disk Disk Diffusion (CLSI M44-A2) synthesis->disk fungi Fungal Isolates (S. sclerotiorum, B. cinerea) fungi->broth fungi->disk controls Control Antifungals (Polyoxin B, Caspofungin, Fluconazole) controls->broth controls->disk media Culture Media (RPMI-1640, Mueller-Hinton) media->broth media->disk mic MIC Determination broth->mic zone Zone of Inhibition Measurement disk->zone comparison Comparative Analysis mic->comparison zone->comparison

Caption: Workflow for Antifungal Activity Verification.

Signaling Pathway: Fungal Chitin Biosynthesis

This compound's mechanism of action is the inhibition of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway. The diagram below outlines this pathway.

G cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall glucose Glucose g6p Glucose-6-Phosphate glucose->g6p Hexokinase f6p Fructose-6-Phosphate g6p->f6p Phosphoglucose Isomerase glcn6p Glucosamine-6-Phosphate f6p->glcn6p GFAT glcnac6p N-Acetylglucosamine-6-Phosphate glcn6p->glcnac6p GNA1 glcnac1p N-Acetylglucosamine-1-Phosphate glcnac6p->glcnac1p AGM1 udpglcnac UDP-N-Acetylglucosamine glcnac1p->udpglcnac UAP1 chs Chitin Synthase udpglcnac->chs chitin Chitin Polymer chs->chitin ezomycin This compound ezomycin->chs Inhibition

References

Assessing the Synergistic Potential of Ezomycin A1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ezomycin A1 is a nucleoside antibiotic known for its potent antifungal activity, which it achieves by inhibiting chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. While effective as a standalone agent against certain fungal pathogens, the exploration of combination therapies involving this compound holds significant promise for enhancing its therapeutic efficacy, overcoming potential resistance mechanisms, and broadening its spectrum of activity. This guide provides a comparative analysis of the potential synergistic effects of this compound with other antifungal compounds. Due to the limited availability of direct experimental data on this compound combinations, this guide draws upon established synergistic interactions of other chitin synthase inhibitors, such as nikkomycin Z and chitosan, with various classes of antifungal drugs. The presented data and protocols offer a foundational framework for designing and evaluating synergistic studies involving this compound.

The Rationale for Synergy: Targeting the Fungal Cell Wall

The fungal cell wall is a complex and dynamic structure essential for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. Its primary structural components are chitin and β-(1,3)-glucan. A therapeutic strategy that simultaneously targets the synthesis of both of these critical polymers can lead to a potent synergistic effect. By inhibiting chitin synthase, this compound weakens the cell wall. In response to this stress, fungi often activate compensatory mechanisms, such as increasing the production of β-(1,3)-glucan, to maintain cell wall integrity.[1][2] Combining this compound with a drug that inhibits β-(1,3)-glucan synthesis, such as an echinocandin, can create a "synthetic lethal" scenario, where the simultaneous disruption of both pathways leads to catastrophic cell wall failure and fungal cell death.[1]

A similar synergistic potential exists when combining a chitin synthesis inhibitor with antifungal agents that target the fungal cell membrane, such as azoles (e.g., fluconazole) and polyenes (e.g., amphotericin B). Azoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and function. The combined assault on both the cell wall and the cell membrane can overwhelm the fungus's ability to maintain cellular homeostasis, resulting in enhanced antifungal activity.

Comparative Synergistic Effects of Chitin Synthase Inhibitors

The following tables summarize the synergistic effects observed in studies combining chitin synthase inhibitors with other antifungal agents. These data provide a strong rationale for investigating similar combinations with this compound.

Table 1: Synergistic Effects of Nikkomycin Z with Echinocandins against Candida Species

Fungal SpeciesCombinationObserved EffectFold Decrease in MIC of EchinocandinFold Decrease in MIC of Nikkomycin ZReference
Candida albicans (echinocandin-susceptible)Nikkomycin Z + CaspofunginSynergy2- to 16-fold8- to 512-fold[3][4]
Candida albicans (echinocandin-susceptible)Nikkomycin Z + MicafunginSynergy16- to 128-fold8- to 512-fold[3][4]
Candida albicans (echinocandin-resistant)Nikkomycin Z + CaspofunginSynergy64-foldNot reported[3][4]
Candida parapsilosisNikkomycin Z + CaspofunginSynergy/Indifference2- to 4-fold2- to 512-fold[3][4]
Candida parapsilosisNikkomycin Z + MicafunginSynergy2- to 64-fold2- to 512-fold[3][4]

Table 2: Synergistic Effects of Chitosan with Azoles against Candida Species

Fungal SpeciesCombinationObserved EffectFractional Inhibitory Concentration Index (FICI)Reference
Candida albicansChitosan + FluconazoleSynergy<0.5[5][6]
Candida tropicalisChitosan + FluconazoleSynergy<0.5[5][6]
Fluconazole-resistant C. albicansChitosan + FluconazoleSynergyNot specified[5][6]
Fluconazole-resistant C. tropicalisChitosan + FluconazoleSynergyNot specified[5][6]

Experimental Protocols

Checkerboard Microdilution Assay for Assessing Synergy

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Fungal isolate to be tested

  • Appropriate broth medium (e.g., RPMI-1640)

  • This compound (or other chitin synthase inhibitor) stock solution

  • Second antifungal agent (e.g., echinocandin, azole) stock solution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the test medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10) in the test medium.

    • Serially dilute the second antifungal agent vertically (e.g., down rows A-G) in the test medium.

    • The final concentrations should typically range from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug alone.

    • Column 11 should contain only the dilutions of the second antifungal agent (MIC control).

    • Row H should contain only the dilutions of this compound (MIC control).

    • Column 12 should contain only the fungal inoculum (growth control).

  • Inoculate the Plate: Add the prepared fungal inoculum to all wells.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine MICs: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing the Mechanisms and Workflows

Synergistic_Mechanism Proposed Synergistic Mechanism of this compound cluster_ezomycin This compound cluster_partner Partner Antifungal cluster_fungal_cell Fungal Cell EzomycinA1 This compound ChitinSynthase Chitin Synthase EzomycinA1->ChitinSynthase Inhibits PartnerDrug Echinocandin or Azole GlucanSynthase β-(1,3)-Glucan Synthase or Ergosterol Synthesis PartnerDrug->GlucanSynthase Inhibits CellWall Cell Wall Synthesis ChitinSynthase->CellWall GlucanSynthase->CellWall CellMembrane Cell Membrane Integrity GlucanSynthase->CellMembrane CellDeath Fungal Cell Death CellWall->CellDeath Weakened CellMembrane->CellDeath Compromised

Caption: Proposed synergistic mechanism of this compound with other antifungals.

Experimental_Workflow Checkerboard Assay Workflow A Prepare Fungal Inoculum (0.5 McFarland) E Inoculate Plate with Fungal Suspension A->E B Prepare Serial Dilutions of This compound (Drug A) D Dispense Drug Dilutions into 96-well Plate (Checkerboard Format) B->D C Prepare Serial Dilutions of Partner Drug (Drug B) C->D D->E F Incubate at 35°C for 24-48 hours E->F G Determine MICs Visually or by Spectrophotometer F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H I Interpret Results: Synergy, Additivity, or Antagonism H->I Fungal_Cell_Wall_Stress_Response Fungal Cell Wall Stress Response Pathway CellWallStress Cell Wall Stress (e.g., this compound) Sensors Cell Surface Sensors (Wsc1, Mid2) CellWallStress->Sensors Rho1 Rho1-GTPase Sensors->Rho1 Activate PKC1 Protein Kinase C (Pkc1) Rho1->PKC1 Activate MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC1->MAPK_Cascade Activate TranscriptionFactors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->TranscriptionFactors Activate CellWallRepair Cell Wall Repair Genes (Chitin & Glucan Synthesis) TranscriptionFactors->CellWallRepair Upregulate

References

Benchmarking the Stability of Ezomycin A1 Against Newer Antifungal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal drug discovery is continually evolving, with novel compounds emerging to address the challenges of drug resistance and toxicity. This guide provides a comparative analysis of the stability of the nucleoside antibiotic, Ezomycin A1, against a selection of newer antifungal agents: Rezafungin, Ibrexafungerp, Fosmanogepix, and Olorofim. By presenting available stability data, outlining experimental methodologies, and visualizing relevant biological pathways, this document aims to equip researchers with the information needed to make informed decisions in the development of next-generation antifungal therapies.

Introduction to the Antifungal Agents

This compound is a member of the ezomycin family of nucleoside antibiotics, which are known to act as inhibitors of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall.[1][2][3] Its unique mode of action makes it a compound of interest for overcoming resistance mechanisms that affect other antifungal classes.

Newer Antifungal Compounds have been developed to address the limitations of existing therapies. This guide focuses on four promising agents:

  • Rezafungin: A next-generation echinocandin that inhibits β-(1,3)-D-glucan synthase, another essential component of the fungal cell wall. It is noted for its exceptional stability and long half-life, allowing for once-weekly dosing.[4][5]

  • Ibrexafungerp: A first-in-class triterpenoid antifungal that also targets β-(1,3)-D-glucan synthase, but at a distinct binding site from echinocandins. It is orally bioavailable and demonstrates a broad spectrum of activity.[6]

  • Fosmanogepix: A first-in-class antifungal prodrug. Its active moiety, manogepix, inhibits the fungal enzyme Gwt1, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins essential for cell wall integrity.[7]

  • Olorofim: A novel oral antifungal agent from the orotomide class. It inhibits the fungal enzyme dihydroorotate dehydrogenase, which is critical for pyrimidine biosynthesis.[8]

Mechanism of Action: Targeting the Fungal Cell Wall and Beyond

The primary antifungal agents discussed in this guide employ distinct mechanisms to disrupt fungal viability. This compound targets the synthesis of chitin, a key structural polysaccharide in the fungal cell wall. In contrast, Rezafungin and Ibrexafungerp inhibit the production of β-(1,3)-D-glucan, another critical cell wall component. Fosmanogepix disrupts the anchoring of essential proteins to the cell wall, while Olorofim interferes with a fundamental metabolic pathway.

Chitin Synthesis and its Inhibition by this compound

Chitin synthesis is a complex process regulated by multiple signaling pathways, including the protein kinase C (PKC), high osmolarity glycerol (HOG), and Ca2+/calcineurin pathways.[9][10] These pathways converge to control the expression and localization of chitin synthase enzymes at the site of cell wall construction. This compound is thought to competitively inhibit the chitin synthase enzyme, thereby preventing the polymerization of N-acetylglucosamine into chitin chains. This disruption leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

cluster_0 Signaling Pathways cluster_1 Chitin Synthesis Machinery PKC_Pathway PKC Pathway Chitin_Synthase_Expression Chitin Synthase Gene Expression PKC_Pathway->Chitin_Synthase_Expression HOG_Pathway HOG Pathway HOG_Pathway->Chitin_Synthase_Expression Calcineurin_Pathway Ca2+/Calcineurin Pathway Calcineurin_Pathway->Chitin_Synthase_Expression Chitin_Synthase_Enzyme Chitin Synthase (Enzyme) Chitin_Synthase_Expression->Chitin_Synthase_Enzyme Chitin_Synthesis Chitin Synthesis Chitin_Synthase_Enzyme->Chitin_Synthesis Ezomycin_A1 This compound Ezomycin_A1->Chitin_Synthase_Enzyme Inhibits Start Antifungal Compound (Stock Solution) Stress_Conditions Subject to Stress Conditions (pH, Temp, Light, Oxidation, Enzymes) Start->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling Analysis Quantify Remaining Compound (e.g., HPLC) Sampling->Analysis Data_Analysis Calculate Degradation Rate and Half-life Analysis->Data_Analysis End Stability Profile Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of Ezomycin A1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential procedures for the safe handling and disposal of Ezomycin A1, a potent antifungal agent. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals actively working with this compound.

Core Principles of this compound Disposal

This compound and all materials contaminated with it must be treated as hazardous chemical waste. The primary goal of these procedures is to prevent the release of active this compound into the environment and to ensure the safety of all laboratory and support staff. Due to the lack of specific data on the heat stability and chemical reactivity of this compound, a conservative approach to its disposal is mandatory.

Quantitative Data Summary for Waste Handling

For safe and compliant disposal, it is essential to adhere to the following quantitative guidelines for waste container management.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.To allow for potential expansion of contents and prevent spills during transport.
Initial Rinse Volume When rinsing empty containers, the first rinse should be collected as hazardous waste.To ensure that residual this compound is captured and disposed of properly.
Dilution of Aqueous Waste Not recommended for direct drain disposal.The environmental and health impacts of even small amounts of this compound are not fully understood.
Spill Decontamination Contact Time When using a 10% bleach solution for surface decontamination after a spill cleanup, allow for a minimum contact time of 20 minutes.To provide sufficient time for potential surface disinfection. Use with caution due to unknown reactivity.

Experimental Protocols: Disposal Procedures

The following are step-by-step procedures for the disposal of various forms of this compound waste.

Disposal of Liquid this compound Waste (Stock Solutions, Culture Media)
  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvents used in the this compound solution. For aqueous solutions, a high-density polyethylene (HDPE) container is suitable.

    • Label the container with "Hazardous Waste: this compound" and include the concentration and solvent information.

  • Inactivation (Proceed with Caution):

    • Autoclaving: The heat stability of this compound is not definitively established. Therefore, autoclaving alone is not a confirmed method of inactivation . While it may be effective for decontaminating biohazardous agents in the media, it should not be relied upon to inactivate the chemical structure of this compound.[1]

    • Chemical Inactivation: Due to unknown reactivity, do not attempt to chemically inactivate this compound with strong acids, bases, or oxidizing agents like bleach without specific guidance from your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Once the waste container is ready for disposal, securely close the lid.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Disposal of Solid this compound Waste (Powder, Contaminated Labware)
  • Waste Collection:

    • Place all solid waste, including unused this compound powder, contaminated personal protective equipment (PPE), petri dishes, and other labware, into a designated, puncture-resistant hazardous waste container with a secure lid.

    • For powdered this compound, handle it in a chemical fume hood to prevent inhalation.

    • Label the container "Hazardous Waste: Solid this compound" and list the contents.

  • Final Disposal:

    • Seal the container securely.

    • Arrange for disposal through your institution's hazardous waste program.

Disposal of Sharps Contaminated with this compound
  • Collection:

    • Immediately place all sharps (needles, scalpels, etc.) contaminated with this compound into a designated, puncture-proof sharps container.

    • Do not recap, bend, or break needles.

  • Disposal:

    • Once the sharps container is full, seal it securely.

    • Dispose of the container as hazardous chemical and sharps waste through your institution's EHS department.

Decontamination of Spills
  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • Alert your supervisor and colleagues.

    • If the spill is large or involves a highly concentrated solution, contact your institution's EHS department immediately.

  • Spill Cleanup (for small, manageable spills):

    • Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the spill using absorbent pads or other suitable materials.

    • Carefully clean the affected area, working from the outside in to avoid spreading the contamination.

    • Place all contaminated absorbent materials and PPE into a hazardous waste container for solid waste.

  • Surface Decontamination:

    • After the initial cleanup, decontaminate the surface. Given the unknown reactivity of this compound with bleach, proceed with caution.

    • A 10% bleach solution can be used for general surface disinfection, with a recommended contact time of at least 20 minutes. However, it is crucial to test this on a small, inconspicuous area first to check for any adverse reactions.

    • After the contact time, wipe the area with a damp cloth to remove any bleach residue.

    • Dispose of all cleaning materials as solid hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the decision-making process for this compound waste disposal and a general workflow for handling a spill.

EzomycinA1_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Stock solutions, media) waste_type->liquid Liquid solid Solid Waste (Powder, contaminated labware) waste_type->solid Solid sharps Sharps (Needles, scalpels) waste_type->sharps Sharps spill Spill waste_type->spill Spill collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_solid Collect in Labeled, Puncture-Resistant Container solid->collect_solid collect_sharps Collect in Sharps Container sharps->collect_sharps contain_spill Contain Spill with Absorbent Material spill->contain_spill dispose_haz Dispose as Hazardous Chemical Waste via EHS collect_liquid->dispose_haz collect_solid->dispose_haz collect_sharps->dispose_haz decontaminate Decontaminate Surface (Use 10% Bleach with Caution) contain_spill->decontaminate decontaminate->collect_solid Collect cleaning materials

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Spill_Response_Workflow spill_occurs This compound Spill Occurs assess Assess Spill Size and Risk spill_occurs->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or High-Risk Spill assess->large_spill Large/High-Risk don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EHS Immediately evacuate->notify_ehs contain Contain Spill don_ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate_surface Decontaminate Surface cleanup->decontaminate_surface dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate_surface->dispose_waste

Caption: Step-by-step workflow for responding to an this compound spill in the laboratory.

Disclaimer: These guidelines are based on general best practices for chemical and antibiotic waste disposal. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. Your EHS department can provide information on approved waste containers, labeling requirements, and pickup schedules.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ezomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ezomycin A1, a complex nucleoside antibiotic. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.

This compound is a potent antifungal agent with potential biological activity that necessitates stringent handling protocols. While a specific Safety Data Sheet (SDS) is not publicly available, the following guidelines are based on best practices for handling potent nucleoside analogues and antibiotic compounds in a research setting. A thorough, substance-specific risk assessment is mandatory before commencing any experimental work.

Hazard Identification and Risk Assessment

This compound, as a nucleoside antibiotic, should be treated as a potentially hazardous substance. The primary risks are associated with accidental ingestion, inhalation of aerosols, and skin contact. Although specific toxicity data for this compound is limited, related compounds can exhibit cytotoxic and other adverse health effects.

Risk Mitigation Summary:

HazardPotential Route of ExposurePrimary Control Measures
Toxicity Ingestion, Inhalation, Skin ContactEngineering Controls (Chemical Fume Hood), Personal Protective Equipment (PPE), Strict Handling Procedures
Aerosolization Weighing, Reconstitution, VortexingContained Operations (Fume Hood, Biosafety Cabinet), Careful Handling
Contamination Spills, Improper DisposalSpill Management Protocol, Segregated Waste Streams

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or solution).

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents direct skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the solid compound or when aerosolization is possible.

Step-by-Step Handling Procedures

Adherence to these procedural steps is critical for minimizing exposure and ensuring experimental integrity.

Workflow for Handling this compound:

prep Preparation - Don appropriate PPE - Prepare work area in fume hood weigh Weighing - Use an analytical balance inside a fume hood - Handle with care to avoid aerosolization prep->weigh Proceed to reconstitution Reconstitution - Add solvent slowly down the side of the vial - Cap securely before mixing weigh->reconstitution After weighing handling Handling Solution - Use positive displacement pipettes - Avoid splashing and aerosol generation reconstitution->handling Once dissolved cleanup Post-Handling - Decontaminate all surfaces - Remove and dispose of PPE correctly handling->cleanup After experiment

Caption: Standard workflow for the safe handling of this compound in a laboratory setting.

Detailed Protocol:

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Prepare the work surface within a certified chemical fume hood by lining it with absorbent, plastic-backed paper.

  • Weighing the Solid Compound:

    • Conduct all weighing activities within the chemical fume hood.

    • Use anti-static weighing paper or a tared vial to minimize aerosolization.

    • Handle the container of solid this compound with care to avoid generating dust.

  • Reconstitution:

    • Slowly add the desired solvent down the inner wall of the vial containing the weighed this compound.

    • Securely cap the vial before any agitation (e.g., vortexing or sonicating) to prevent leaks and aerosol release.

  • Handling of this compound Solutions:

    • Utilize positive displacement pipettes or syringes with safety needles for accurate and safe liquid transfer.

    • All transfers and dilutions must be performed within the chemical fume hood.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway:

cluster_waste Waste Generation cluster_disposal Disposal Route solid Solid this compound Waste (e.g., contaminated weigh paper) haz_waste Hazardous Waste Container (Clearly Labeled) solid->haz_waste liquid Liquid this compound Waste (e.g., unused solutions) liquid->haz_waste sharps Contaminated Sharps (e.g., needles, pipette tips) sharps_container Puncture-Resistant Sharps Container sharps->sharps_container ppe Contaminated PPE (e.g., gloves, lab coat) ppe->haz_waste

Caption: Segregation and disposal pathways for waste contaminated with this compound.

Disposal Protocol:

  • Solid Waste: All solid materials contaminated with this compound (e.g., weigh boats, contaminated absorbent paper, and outer gloves) must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: All contaminated sharps (e.g., pipette tips, needles) must be placed directly into a puncture-resistant sharps container designated for hazardous chemical waste.

  • Decontamination: All non-disposable equipment (e.g., glassware, stir bars) must be decontaminated. A common procedure involves rinsing with a suitable solvent to remove the compound, followed by washing with an appropriate laboratory detergent. The initial solvent rinse should be collected as hazardous waste.

  • Spills: In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Gently collect the absorbed material and any contaminated debris into a hazardous waste container. Decontaminate the spill area with a suitable cleaning agent. Report all spills to the laboratory supervisor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.